molecular formula C8H20Cl2N2O4 B585200 Actinamine Dihydrochloride CAS No. 52049-70-4

Actinamine Dihydrochloride

Cat. No.: B585200
CAS No.: 52049-70-4
M. Wt: 279.158
InChI Key: FBEYLEBLKPGEJY-PZTBLVBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Actinamine Dihydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C8H20Cl2N2O4 and its molecular weight is 279.158. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

52049-70-4

Molecular Formula

C8H20Cl2N2O4

Molecular Weight

279.158

IUPAC Name

(1S,3R,4S,6R)-4,6-bis(methylamino)cyclohexane-1,2,3,5-tetrol;dihydrochloride

InChI

InChI=1S/C8H18N2O4.2ClH/c1-9-3-5(11)4(10-2)7(13)8(14)6(3)12;;/h3-14H,1-2H3;2*1H/t3-,4+,5?,6+,7-,8?;;

InChI Key

FBEYLEBLKPGEJY-PZTBLVBHSA-N

SMILES

CNC1C(C(C(C(C1O)O)O)NC)O.Cl.Cl

Synonyms

1,3-Dideoxy-1,3-bis(methylamino)-myo-inositol Dihydrochloride

Origin of Product

United States

Foundational & Exploratory

Actinamine dihydrochloride chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Structural Elucidation, Physicochemical Profiling, and Biological Context

Executive Summary

Actinamine Dihydrochloride (CAS: 52049-70-4) is the dihydrochloride salt of actinamine, an aminocyclitol compound derived from the antibiotic spectinomycin. Chemically defined as (1R,3S,4R,6S)-4,6-bis(methylamino)cyclohexane-1,2,3,5-tetrol dihydrochloride , it represents the "aglycone" core of the parent drug. While spectinomycin is a potent inhibitor of bacterial protein synthesis, actinamine itself lacks significant antibacterial activity. Its primary utility lies in pharmaceutical analytics as a reference standard for impurity profiling (European Pharmacopoeia Impurity A) and in structural biology as a scaffold for structure-activity relationship (SAR) studies of ribosomal binding.

Chemical Structure & Stereochemistry

Actinamine is a derivative of myo-inositol, specifically 1,3-dideoxy-1,3-bis(methylamino)-myo-inositol .[1] The molecule is characterized by a cyclohexane ring substituted with four hydroxyl groups and two secondary methylamino groups.

2.1 Stereochemical Configuration

The stereochemistry is critical for its identity and differentiation from other aminocyclitols (e.g., streptamine).

  • Configuration: The hydroxyl groups at positions 2, 4, 5, and 6 (using spectinomycin numbering) and the amine groups at positions 4 and 6 are arranged in a specific myo configuration.

  • Symmetry: The molecule possesses a plane of symmetry (meso compound), making it optically inactive in isolation, though it is derived from the chiral spectinomycin.

Table 1: Chemical Identity Data

PropertyDetail
IUPAC Name (1R,3S,4R,6S)-4,6-bis(methylamino)cyclohexane-1,2,3,5-tetrol dihydrochloride
Common Name This compound
Synonyms Spectinamine; Spectinomycin Impurity A
CAS Number 52049-70-4 (salt); 6216-38-2 (free base)
Molecular Formula C₈H₁₈N₂O₄[1][2][3][4][5] · 2HCl
Molecular Weight 279.16 g/mol (salt); 206.24 g/mol (free base)
SMILES CN[C@@H]1[C@H]1NC.Cl.Cl
Synthesis & Degradation Pathway

Actinamine is produced via the acid hydrolysis of spectinomycin. Spectinomycin contains an unusual fused tricyclic structure involving a hemiketal bond between the actinamine ring and the actinospectose sugar moiety. Strong acid treatment cleaves the glycosidic-like bonds and the ketal linkage, liberating the stable aminocyclitol core.

3.1 Reaction Mechanism Visualization

The following diagram illustrates the degradation pathway from Spectinomycin to Actinamine.

DegradationPathway Spectinomycin Spectinomycin (Tricyclic Hemiketal) Intermediate Acid Hydrolysis (Cleavage of Actinospectose) Spectinomycin->Intermediate 6N HCl, Reflux Actinamine Actinamine (Aminocyclitol Core) Intermediate->Actinamine Isolation Sugar Actinospectose (Degraded Sugar Byproducts) Intermediate->Sugar Byproduct

Figure 1: Acid hydrolysis pathway converting Spectinomycin to Actinamine.

3.2 Experimental Protocol: Isolation of Actinamine

Note: This protocol is adapted for analytical isolation and reference standard preparation.

  • Hydrolysis: Dissolve 1.0 g of Spectinomycin Dihydrochloride in 20 mL of 6N Hydrochloric Acid (HCl) .

  • Reflux: Heat the solution to reflux (approx. 100°C) for 4–6 hours. This ensures complete cleavage of the actinospectose moiety.

  • Concentration: Evaporate the reaction mixture to dryness under reduced pressure (rotary evaporator) to remove excess HCl.

  • Purification (Cation Exchange):

    • Resuspend the residue in distilled water.

    • Load onto a cation exchange column (e.g., Amberlite IR-120, H+ form).

    • Wash the column with water to remove neutral sugar degradation products.

    • Elute the basic actinamine with 0.5N - 1.0N Ammonium Hydroxide (NH₄OH) .

  • Salt Formation: Collect ninhydrin-positive fractions, concentrate, and treat with methanolic HCl to precipitate this compound. Recrystallize from methanol/ethanol.

Physicochemical & Analytical Properties
4.1 Solubility and Stability
  • Solubility: Highly soluble in water (>50 mg/mL) due to the polarity of the hydroxyls and the ionic nature of the hydrochloride salt. Sparingly soluble in methanol; insoluble in non-polar solvents (hexane, chloroform).

  • pKa: The secondary amine groups have pKa values typically in the range of 7.5 – 8.5, making the molecule fully protonated at physiological pH.

  • Stability: Unlike spectinomycin, which is sensitive to alkaline degradation (forming actinospectoic acid), actinamine is chemically robust. It is stable in strong acids and resists oxidation under standard conditions.

4.2 Analytical Profiling (NMR & MS)

Researchers identifying this compound should look for the following diagnostic signals:

  • Mass Spectrometry (ESI+):

    • m/z 207.1 [M+H]⁺ (Base peak corresponding to the protonated free base).

    • No fragment ions corresponding to the loss of sugar (unlike spectinomycin, which shows m/z 333 -> 207 transitions).

  • ¹H NMR (D₂O, 400 MHz) - Diagnostic Features:

    • N-Methyl Groups: A sharp singlet integrating to 6 protons (two equivalent -NCH₃ groups) typically appearing at δ 2.7 – 2.9 ppm .

    • Ring Protons: A series of multiplets between δ 3.2 – 4.5 ppm .

      • The protons attached to the carbons bearing amines (H-4, H-6) appear upfield (~3.2-3.5 ppm).

      • The protons attached to carbons bearing hydroxyls (H-1, H-2, H-3, H-5) appear downfield (~3.5-4.2 ppm).

    • Symmetry: Due to the plane of symmetry, the spectrum is simpler than that of spectinomycin; H-4 and H-6 are chemically equivalent, as are the N-methyls.

Biological Significance & Mechanism[7]
5.1 Loss of Antibacterial Potency

While spectinomycin is a potent antibiotic, actinamine is essentially inactive .

  • Mechanism of Parent Drug: Spectinomycin binds to the minor groove of Helix 34 in the 16S rRNA of the bacterial 30S ribosomal subunit. This binding relies heavily on the rigid tricyclic shape and specific hydrogen bonds provided by the actinospectose (sugar) ring oxygen atoms.

  • Actinamine Inactivity: Removal of the sugar moiety destroys the rigid "V-shape" required to lock into the ribosomal binding pocket. Consequently, actinamine cannot effectively block translocation, rendering it biologically inert as an antibiotic.

5.2 Role in Resistance Mechanisms

Actinamine is relevant in the study of Aminoglycoside Modifying Enzymes (AMEs) .

  • Adenylation/Phosphorylation: Resistance genes (e.g., aadA) often encode enzymes that modify the hydroxyl groups of the actinamine ring (specifically at the 6-position of the spectinomycin scaffold).

  • Understanding the accessibility of these hydroxyls on the actinamine core helps in designing "sterically defended" analogs (e.g., Spectinamides) that resist enzymatic modification.

BiologicalActivity cluster_logic Structural Determinants Spectinomycin Spectinomycin (Active Drug) Ribosome 30S Ribosome (Helix 34) Spectinomycin->Ribosome High Affinity Binding (Inhibits Translocation) Actinamine Actinamine (Degradation Product) Actinamine->Ribosome Negligible Affinity (Loss of Shape Complementarity) Logic Actinospectose Ring Essential for Binding

Figure 2: Comparative binding efficacy of Spectinomycin vs. Actinamine.

References
  • European Pharmacopoeia (Ph. Eur.). Spectinomycin Hydrochloride Monograph: Impurity A (Actinamine).
  • Santa Cruz Biotechnology . This compound Product Data Sheet (CAS 52049-70-4). Link

  • PubChem . Actinamine Compound Summary (CID 46173945). National Library of Medicine. Link

  • LGC Standards . This compound Reference Standard. Link

  • Thermo Fisher Scientific . Analysis of Spectinomycin and Related Impurities (Application Note). Link

  • Sparling, P. F., et al. (1972).[6] Bactericidal action of streptomycin and comparison with spectinomycin. Antimicrobial Agents and Chemotherapy.[5][6] Link

Sources

Technical Guide: Aminocyclitol Antibiotics Degradation Products

Author: BenchChem Technical Support Team. Date: February 2026

Focus Compound: Spectinomycin (Prototype Aminocyclitol)

Executive Summary

This technical guide provides a rigorous analysis of the degradation pathways, enzymatic inactivation mechanisms, and analytical profiling of aminocyclitol antibiotics, with a primary focus on Spectinomycin . Unlike typical aminoglycosides, spectinomycin contains an aminocyclitol ring (actinamine) fused to a neutral sugar (actinospectose) via a glycosidic and hemiketal bond, creating unique stability challenges. This document details the formation of hydrolytic degradants (e.g., actinamine, actinospectinoic acid), enzymatic adducts (adenylylated/phosphorylated species), and provides validated protocols for their characterization in compliance with ICH Q1A and Q3A guidelines.

Part 1: Chemical Degradation Pathways & Mechanisms

The chemical stability of aminocyclitols is dictated by the lability of the hemiketal linkage and the glycosidic bond. Under stress conditions, Spectinomycin undergoes distinct fragmentation and isomerization.

Acid-Catalyzed Hydrolysis

In acidic environments (pH < 4.0), the central tricyclic structure of spectinomycin destabilizes. The primary degradation pathway involves the hydrolysis of the glycosidic bond and the opening of the hemiketal ring.

  • Primary Degradant (Impurity A): Actinamine (1,3-di-N-methyl-4,5,6-trihydroxy-1,3-diaminocyclohexane). This is the aminocyclitol core released upon hydrolysis.

  • Secondary Degradant (Impurity B): Actinospectinoic acid . Formed via the oxidation or rearrangement of the sugar moiety (actinospectose) following ring opening.

  • Mechanism: Protonation of the hemiketal oxygen facilitates ring opening, exposing the ketone, which is susceptible to further hydration and cleavage.

Base-Catalyzed Instability & Isomerization

Under basic conditions (pH > 7.0), spectinomycin is prone to isomerization and rearrangement rather than simple cleavage.

  • Epimerization: The ketone at C-4 of the actinospectose ring is reducible, leading to the formation of dihydro-isomers.

  • Key Impurities:

    • (4R)-dihydrospectinomycin (Bioactive metabolite).

    • (4S)-dihydrospectinomycin (Impurity C, non-bioactive).

    • Dihydroxyspectinomycin (Impurity D).[1]

Visualization of Degradation Pathways

The following diagram illustrates the critical degradation nodes for Spectinomycin.

Spectinomycin_Degradation Spec Spectinomycin (Tricyclic Hemiketal) Acid Acid Hydrolysis (pH < 4.0) Spec->Acid Protonation Base Base/Reductive Conditions (pH > 7.0) Spec->Base Ring Opening/Reduction Actinamine Actinamine (Impurity A) Acid->Actinamine Glycosidic Cleavage ActinoAcid Actinospectinoic Acid (Impurity B) Acid->ActinoAcid Oxidative Rearrangement DihydroR (4R)-Dihydrospectinomycin (Metabolite) Base->DihydroR Stereoselective Reduction DihydroS (4S)-Dihydrospectinomycin (Impurity C) Base->DihydroS Epimerization Dihydroxy Dihydroxyspectinomycin (Impurity D) Base->Dihydroxy Hydration

Caption: Chemical degradation map of Spectinomycin showing acid hydrolysis products (left) and basic/reductive isomers (right).

Part 2: Biological Degradation (Enzymatic Resistance)

In clinical and environmental contexts, "degradation" often refers to enzymatic inactivation by resistant bacteria. Unlike chemical hydrolysis, these reactions add functional groups that sterically hinder ribosomal binding.

Adenylylation (ANT Enzymes)

The most prevalent resistance mechanism is catalyzed by Aminoglycoside Nucleotidyltransferases (ANTs) , specifically the ANT(9) family.

  • Enzyme: ANT(9) (e.g., from Enterococcus faecalis, Staphylococcus aureus).

  • Reaction: Transfers an AMP moiety from ATP to the 9-hydroxyl group of the actinamine ring.

  • Product: Spectinomycin 9-adenylate .

  • Consequence: The bulky adenyl group prevents the drug from interacting with Helix 34 of the 16S rRNA.

Phosphorylation (APH Enzymes)

Less common but significant is inactivation by Aminoglycoside Phosphotransferases (APHs) .

  • Enzyme: APH(9) (e.g., from Legionella pneumophila).[2]

  • Reaction: ATP-dependent phosphorylation of the 9-hydroxyl position.

  • Product: Spectinomycin 9-phosphate .

Enzymatic Inactivation Workflow

Enzymatic_Inactivation Substrate Spectinomycin (Active) ANT Enzyme: ANT(9) (Nucleotidyltransferase) Substrate->ANT APH Enzyme: APH(9) (Phosphotransferase) Substrate->APH ATP ATP Cofactor ATP->ANT ATP->APH Prod_Aden Spectinomycin 9-Adenylate (Inactive) ANT->Prod_Aden Transfer of AMP Prod_Phos Spectinomycin 9-Phosphate (Inactive) APH->Prod_Phos Transfer of PO4

Caption: Enzymatic inactivation pathways mediated by ANT(9) and APH(9) enzymes modifying the C-9 hydroxyl group.

Part 3: Analytical Strategies & Protocols

Aminocyclitols lack a strong UV chromophore, rendering standard UV-HPLC ineffective. The industry standard involves Ion-Pairing Reversed-Phase Liquid Chromatography (IP-RPLC) coupled with Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) .

Quantitative Data Summary: Key Impurities
Impurity NameCommon CodeMolecular Mass (Da)OriginRegulatory Limit (Ph.[3] Eur.)
Spectinomycin API332.35ActiveN/A
Actinamine Impurity A206.24Acid HydrolysisNMT 1.0%
Actinospectinoic Acid Impurity B350.36DegradationNMT 0.5%
(4S)-Dihydrospectinomycin Impurity C334.37Synthesis/BaseNMT 2.0%
Dihydroxyspectinomycin Impurity D350.36DegradationNMT 1.0%
Protocol: Forced Degradation Study (Stress Testing)

This protocol is designed to validate stability-indicating methods in accordance with ICH Q1A (R2) [1].

Objective: Generate primary degradants (Actinamine, Impurity C) to verify method specificity.

Reagents:

  • 1.0 N HCl (Acid stress)

  • 1.0 N NaOH (Base stress)

  • 3% H2O2 (Oxidative stress)

  • Spectinomycin Dihydrochloride Reference Standard

Step-by-Step Methodology:

  • Preparation of Stock Solution: Dissolve Spectinomycin HCl in mobile phase A to a concentration of 1.0 mg/mL.

  • Acid Hydrolysis:

    • Aliquot 5 mL of stock into a volumetric flask.

    • Add 5 mL of 1.0 N HCl .

    • Heat at 60°C for 4 hours (Target: 10-20% degradation).

    • Neutralize with 5 mL of 1.0 N NaOH before injection.

  • Base Hydrolysis:

    • Aliquot 5 mL of stock.

    • Add 5 mL of 0.1 N NaOH (Note: Spectinomycin is very labile in base; use lower strength).

    • Incubate at Room Temperature for 2 hours .

    • Neutralize with 0.1 N HCl.

  • Oxidation:

    • Aliquot 5 mL of stock.

    • Add 1 mL of 3% H2O2 .

    • Incubate at RT for 24 hours.

  • Analysis: Inject 10 µL of each neutralized sample into the LC-MS system (conditions below).

Protocol: IP-RPLC-MS/MS Profiling Method

This method resolves the highly polar aminocyclitols using volatile ion-pairing agents compatible with MS detection [2].

Instrument: UHPLC coupled to Triple Quadrupole MS (ESI+). Column: C18 stationary phase resistant to acid (e.g., Thermo Acclaim AmG C18 or equivalent), 150 x 2.1 mm, 3 µm.

Mobile Phase:

  • Solvent A: Water + 20 mM Heptafluorobutyric Acid (HFBA) (Ion-pairing agent).

  • Solvent B: Acetonitrile + 20 mM HFBA.

  • Note: HFBA is critical for retaining the polar actinamine core.

Gradient:

  • 0-2 min: 5% B (Isocratic hold)

  • 2-15 min: 5% -> 50% B (Linear gradient)

  • 15-20 min: 95% B (Wash)

MS Parameters:

  • Source: ESI Positive Mode.

  • MRM Transitions:

    • Spectinomycin: 351.2 -> 333.2 (Hydrate form)

    • Actinamine: 207.1 -> 160.1

    • Actinospectinoic Acid: 351.2 -> 207.1

Part 4: Regulatory & Safety Implications[4][5]

The degradation of aminocyclitols is not merely a quality control issue but a safety concern.

  • Toxicity: While spectinomycin has low toxicity, degradation products like Actinamine are structurally similar to more toxic aminoglycoside cores. ICH Q3A(R2) requires identification of any impurity exceeding the reporting threshold (typically 0.1%) [3].

  • Potency Loss: The opening of the hemiketal ring (forming actinospectinoic acid) results in a complete loss of ribosomal binding affinity, leading to therapeutic failure.

  • Environmental Fate: Hydrolysis products (Actinamine) are persistent in wastewater. Studies utilizing Fenton processes have shown that while the parent compound degrades, the aminocyclitol core often remains intact, requiring advanced oxidation processes (AOPs) for mineralization [4].

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[4] Geneva: ICH Secretariat. Available at: [Link]

  • International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2). Geneva: ICH Secretariat. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). Degradation of the Selected Antibiotic in an Aqueous Solution by the Fenton Process. PMC7345479. Available at: [Link]

  • Benveniste, R., et al. Enzymatic Adenylylation of Streptomycin and Spectinomycin by R-Factor-Resistant Escherichia coli.[5] Journal of Bacteriology. Available at: [Link]

Sources

Technical Deep Dive: Mechanism of Action of Aminocyclitol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the pharmacodynamics and molecular mechanics of aminocyclitol derivatives, specifically focusing on spectinomycin and its potent analog trospectomycin . Unlike typical aminoglycosides (e.g., gentamicin, kanamycin) which induce codon misreading and are bactericidal, aminocyclitols function primarily as rigid steric blockers of ribosomal translocation, resulting in a bacteriostatic profile. This guide details the structural basis of this inhibition, the specific interaction with Helix 34 of the 16S rRNA, and the mechanisms of resistance driven by the aadA gene family.

Structural Pharmacology: The Aminocyclitol Core

While often grouped with aminoglycosides, spectinomycin derivatives possess a distinct chemical scaffold and mechanism.

  • The Core Scaffold: The defining feature is the aminocyclitol ring . In spectinomycin, this is actinamine , a fused tricyclic structure.

  • Differentiation from Aminoglycosides:

    • Aminoglycosides (e.g., Gentamicin): Contain a 2-deoxystreptamine ring linked to amino sugars.[1][2] They bind Helix 44 (A-site) and induce error-prone translation (bactericidal).

    • Aminocyclitols (Spectinomycin): Lack the amino sugar moieties and glycosidic bonds typical of aminoglycosides.[3] They bind Helix 34 and block translocation without inducing significant misreading (bacteriostatic).

Key Derivative: Trospectomycin (U-63366F) Trospectomycin is a 6'-propyl analog of spectinomycin. This alkyl modification enhances ribosomal affinity and cellular uptake, expanding the spectrum to include Chlamydia trachomatis and certain anaerobes, though it remains susceptible to similar resistance mechanisms.

Molecular Mechanism of Action

The primary target of aminocyclitol derivatives is the 30S ribosomal subunit . The mechanism is a precise steric blockade of the "head swivel" motion required for translocation.

The Binding Site: Helix 34

Spectinomycin binds specifically to the minor groove of Helix 34 (h34) in the 16S rRNA.

  • Critical Residues: The drug interacts via hydrogen bonding with guanine G1064 and cytosine C1192 ( E. coli numbering).

  • Conformational Lock: Binding stabilizes the h34 stem, effectively "freezing" the 30S subunit head domain.

Inhibition of Translocation

Protein synthesis requires the 30S subunit head to rotate (swivel) relative to the body to allow the movement of tRNA-mRNA complexes from the A-site to the P-site.

  • Pre-Translocation State: The ribosome accepts an aminoacyl-tRNA. Peptide bond formation occurs.

  • The Block: Spectinomycin sterically hinders the conformational rearrangement of the head domain.

  • Result: The peptidyl-tRNA is trapped in the A-site. The ribosome cannot reset, and elongation halts.

Visualization: Mechanism of Action Pathway

MOA Spectinomycin Spectinomycin / Trospectomycin Ribosome 30S Ribosomal Subunit Spectinomycin->Ribosome Enters Cell Helix34 Helix 34 (16S rRNA) Minor Groove Ribosome->Helix34 Targets Residues Residues G1064 & C1192 Helix34->Residues H-Bond Interaction HeadSwivel 30S Head Swivel (Conformational Change) Residues->HeadSwivel Steric Hindrance / Stabilization Translocation tRNA Translocation (A-site to P-site) HeadSwivel->Translocation Required for ElongationBlock Elongation Arrest (Bacteriostatic) Translocation->ElongationBlock Inhibited

Figure 1: The mechanistic cascade of aminocyclitol-induced translational arrest.

Mechanisms of Resistance

Resistance to aminocyclitols is distinct from kanamycin/gentamicin resistance, though cross-resistance occurs via multi-functional enzymes.

Enzymatic Modification (The aadA Family)

The most prevalent clinical resistance mechanism is the expression of Aminoglycoside Adenylyltransferases (ANTs) .

  • Enzyme: ANT(3'')-Ia (encoded by aadA genes).[4]

  • Dual Specificity: Remarkably, this enzyme modifies both streptomycin (at the 3'' position) and spectinomycin (at the 9-hydroxyl position), despite their structural differences.[5]

  • Reaction: ATP + Spectinomycin

    
     Adenylyl-Spectinomycin + PPi.
    
  • Effect: The bulky adenylyl group prevents the drug from fitting into the narrow minor groove of Helix 34.

Target Modification
  • 16S rRNA Mutations: A single nucleotide change, C1192U , disrupts the G1064-C1192 base pair required for drug binding.

  • Ribosomal Protein S5: Mutations in rpsE (Protein S5) can also alter the geometry of the binding pocket, conferring resistance.

Visualization: Resistance Pathways

Resistance Drug Spectinomycin Modification Adenylylation at 9-OH Drug->Modification Substrate TargetChange Helix 34 Geometry Altered Drug->TargetChange Cannot Bind Gene aadA Gene (Plasmid/Integron) Enzyme ANT(3'')-Ia Enzyme (Adenylyltransferase) Gene->Enzyme Encodes Mutation rpsE / 16S Mutation (C1192U) Mutation->TargetChange Causes Enzyme->Modification Catalyzes Outcome Loss of Binding Affinity (Resistance) Modification->Outcome Steric Clash TargetChange->Outcome Prevents H-Bonding

Figure 2: Dual pathways of aminocyclitol resistance: Enzymatic inactivation vs. Target modification.

Experimental Protocols

To rigorously validate the mechanism of action or resistance profile of a new aminocyclitol derivative, the following protocols are standard.

Protocol A: Ribosome Footprinting (DMS Probing)

Purpose: To map the exact binding site on 16S rRNA by identifying bases protected from chemical modification by the drug.

  • Complex Formation: Incubate activated 30S ribosomal subunits (10 pmol) with the aminocyclitol derivative (10-100 µM) in binding buffer (20 mM HEPES-KOH pH 7.6, 6 mM MgCl₂, 150 mM NH₄Cl) for 15 min at 37°C.

  • Chemical Modification: Add Dimethyl Sulfate (DMS) (1:200 dilution) to the complex. Incubate for 10 min at 37°C. DMS methylates accessible N1 of Adenine and N3 of Cytosine.

  • Quenching: Stop reaction with stop buffer (1 M Tris-acetate pH 7.5, 1 M mercaptoethanol). Precipitate RNA with ethanol.

  • Primer Extension: Anneal a radiolabeled DNA primer complementary to the 16S rRNA region 1200–1250. Extend with Reverse Transcriptase.

  • Analysis: Run products on a denaturing polyacrylamide sequencing gel.

  • Interpretation: Residue C1192 should show a reduced band intensity (protection) in the presence of spectinomycin compared to the control, confirming binding to Helix 34.

Protocol B: In Vitro Translation Inhibition (IC50)

Purpose: To quantify the potency of the derivative in a functional biological system.

  • System: Use a coupled transcription-translation system (e.g., E. coli S30 extract) with a reporter plasmid (e.g., luciferase or GFP).

  • Dosing: Prepare a serial dilution of the aminocyclitol (0.1 µM to 100 µM).

  • Reaction: Mix S30 extract, amino acids, energy mix, plasmid DNA, and drug. Incubate at 37°C for 60 minutes.

  • Readout: Measure luminescence or fluorescence.

  • Calculation: Plot signal vs. log[drug]. Fit to a sigmoidal dose-response curve to determine the IC50.

Visualization: Footprinting Workflow

Footprinting Step1 1. Ribosome + Drug Incubation Step2 2. DMS Modification (Methylates exposed bases) Step1->Step2 Step3 3. RNA Extraction & Purification Step2->Step3 Step4 4. Primer Extension (Reverse Transcriptase) Step3->Step4 Step5 5. Gel Electrophoresis Step4->Step5 Result Reduced Band at C1192 (Binding Confirmation) Step5->Result

Figure 3: DMS Footprinting workflow to validate ribosomal binding sites.

Quantitative Data Summary

ParameterSpectinomycinTrospectomycinAminoglycosides (e.g., Gentamicin)
Ribosomal Target 30S (Helix 34)30S (Helix 34)30S (Helix 44 / A-site)
Primary Effect Translocation BlockadeTranslocation BlockadeCodon Misreading
Bactericidal? No (Bacteriostatic)No (Bacteriostatic)Yes
Key Resistance aadA (ANT(3'')-Ia)aadA (ANT(3'')-Ia)AAC, ANT, APH (Multiple)
Spectrum N. gonorrhoeaeN. gonorrhoeae, C. trachomatis, AnaerobesBroad Gram-Negative Aerobes
Typical MIC (Sensitive) 8–32 µg/mL2–8 µg/mL0.5–4 µg/mL

References

  • Brink, M. F., et al. (1994). Spectinomycin interacts specifically with the residues G1064 and C1192 in 16S rRNA, thereby potentially freezing this molecule into an inactive conformation. Nucleic Acids Research. Link

  • Zurenko, G. E., et al. (1988). In vitro antibacterial activity of trospectomycin (U-63366F), a novel spectinomycin analog.[6][7] Antimicrobial Agents and Chemotherapy.[8] Link

  • Ramirez, M. S., & Tolmasky, M. E. (2010). Aminoglycoside modifying enzymes.[9][10] Drug Resistance Updates. Link

  • Borovinskaya, M. A., et al. (2007). Structural basis for aminoglycoside inhibition of bacterial ribosome recycling. Nature Structural & Molecular Biology. Link

  • Stern, S., et al. (1989). Interaction of antibiotics with functional sites in 16S ribosomal RNA. Nature. Link

Sources

Methodological & Application

Application Note: Synthesis of Actinamine Dihydrochloride from Spectinomycin

[1]

Abstract

This application note details a robust, scalable protocol for the isolation of actinamine dihydrochloride (1,3-dideoxy-1,3-bis(methylamino)-myo-inositol) via the acid-catalyzed hydrolysis of spectinomycin . Actinamine represents the conserved aminocyclitol pharmacophore of the spectinomycin class. While spectinomycin itself is a potent inhibitor of ribosomal translocation, the isolation of the actinamine scaffold is a critical first step in the semi-synthesis of next-generation "spectinamides" designed to overcome efflux-mediated resistance in Mycobacterium tuberculosis and Neisseria gonorrhoeae. This guide emphasizes purity optimization through selective degradation of the actinospectose moiety and controlled crystallization of the target salt.

Introduction & Chemical Strategy

The Spectinomycin Scaffold

Spectinomycin possesses a unique fused tricyclic structure comprising an aminocyclitol ring (Actinamine) glycosidically linked to a neutral sugar ketone (Actinospectose).[1] Unlike aminoglycosides (e.g., gentamicin), spectinomycin is strictly an aminocyclitol ; it lacks the amino-sugar moieties typical of the former class.

Reaction Mechanism: Selective Hydrolysis

The synthesis relies on the differential stability of the two moieties under acidic conditions.

  • Actinamine (Target): A cyclohexane-polyol core with two secondary methylamines. It is thermodynamically stable in hot acid.

  • Actinospectose (Leaving Group): An unstable sugar ketone. Upon hydrolysis of the glycosidic/hemiketal linkages, actinospectose is released and rapidly degrades into furan-like tars or soluble non-crystallizable fragments.

This difference allows for a "destructive isolation" strategy where the sugar is sacrificed to yield the pure aminocyclitol core.

Key Reaction Scheme

The transformation involves the cleavage of the enol ether and hemiketal bonds in 6N Hydrochloric Acid.

ReactionSchemeSpectinomycinSpectinomycin(Tricyclic Hemiketal)HydrolysisAcid Hydrolysis(6N HCl, 100°C)Spectinomycin->HydrolysisActinamineActinamine 2HCl(Stable Aminocyclitol)Hydrolysis->Actinamine CrystallizesDegradationActinospectose(Degrades to Tars)Hydrolysis->Degradation Soluble/Removed

Figure 1: Reaction pathway for the acid hydrolysis of Spectinomycin.

Experimental Protocol

Materials & Reagents
ReagentGradeRole
Spectinomycin Dihydrochloride Pentahydrate USP/ReagentStarting Material
Hydrochloric Acid (HCl) 37% (ACS Reagent)Hydrolysis Catalyst
Activated Carbon Norit® or equivalentDecolorization
Ethanol (EtOH) Absolute (200 proof)Anti-solvent
Acetone ACS ReagentAnti-solvent
Methanol (MeOH) HPLC GradeSolvent
Step-by-Step Methodology
Phase 1: Acid Hydrolysis
  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (approx. 20 mmol) of Spectinomycin Dihydrochloride Pentahydrate in 100 mL of 6N HCl .

    • Note: 6N HCl is prepared by diluting concentrated HCl (12N) 1:1 with deionized water.

  • Reflux: Attach a water-cooled condenser. Heat the solution to reflux (bath temp ~110°C) with vigorous stirring.

  • Reaction Time: Maintain reflux for 6 to 8 hours .

    • Checkpoint: The solution will darken significantly (yellow to dark brown) due to the degradation of the actinospectose sugar. This is expected and indicates reaction progress.

  • Concentration: Remove the heating source and allow the solution to cool to room temperature. Concentrate the mixture to a thick syrup/residue under reduced pressure (Rotary Evaporator, 50°C bath).

    • Caution: Do not evaporate to absolute dryness if the residue becomes rock-hard; a viscous syrup is preferred for the next step.

Phase 2: Purification & Isolation
  • Re-dissolution: Dissolve the dark syrup in a minimum amount of warm water (approx. 20–30 mL).

  • Decolorization: Add 1.0 g of Activated Carbon . Stir at 50°C for 30 minutes to adsorb sugar degradation products (tars).

  • Filtration: Filter the suspension through a Celite® pad (diatomaceous earth) to remove the carbon. Wash the pad with 10 mL of warm water. The filtrate should be clear or pale yellow.

  • Crystallization (The Critical Step):

    • Concentrate the filtrate again to approx. 15 mL.

    • Add Methanol (20 mL) to dissolve the residue.

    • Slowly add Acetone (or Ethanol) dropwise with stirring until the solution becomes cloudy (turbidity point).

    • Store at 4°C overnight . This compound will crystallize as white needles or prisms.

  • Collection: Filter the crystals via vacuum filtration (Buchner funnel). Wash the cake with cold acetone (2 x 10 mL).

  • Drying: Dry the product in a vacuum oven at 50°C for 12 hours.

Expected Yield: 3.5 – 4.5 g (60–75% theoretical yield).

Process Workflow Diagram

WorkflowStartStart: 10g Spectinomycin+ 100mL 6N HClRefluxReflux 100°C(6-8 Hours)Start->RefluxEvapRotary Evaporation(Remove excess HCl)Reflux->EvapCarbonAdd Activated Carbon(Remove Sugar Tars)Evap->Carbon Dissolve in H2OFilterFilter through Celite(Clear Filtrate)Carbon->FilterCrystCrystallization(MeOH/Acetone System)Filter->Cryst ConcentrateIsolateFiltration & Drying(Vacuum Oven)Cryst->IsolateProductFinal Product:Actinamine 2HClIsolate->Product

Figure 2: Operational workflow for the isolation of this compound.

Analytical Validation (QC)

To ensure the integrity of the isolated scaffold, the following analytical parameters must be met.

Physicochemical Properties[1]
  • Appearance: White to off-white crystalline powder.[2]

  • Melting Point: >250°C (decomposition).

  • Solubility: Highly soluble in water; insoluble in acetone, ether, and chloroform.

NMR Characterization (D₂O, 400 MHz)

The absence of the anomeric proton (approx. 4.5–5.0 ppm) and the ketone hydrate signals confirms the removal of the sugar ring.

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
2.85 Singlet6H2 x N-CH₃ (Methylamino groups)
3.20 – 3.60 Multiplet4HRing Protons (H-1, H-3, H-4, H-6)
4.10 Triplet1HH-2 (Axial proton between amines)
3.85 Triplet1HH-5 (Central hydroxyl proton)
Mass Spectrometry
  • Technique: ESI-MS (Positive Mode)

  • Observed Mass: [M+H]⁺ = 207.1 m/z (Free base MW = 206.24).

  • Note: The salt counter-ions (Cl⁻) are not observed in positive mode ESI.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / No Crystals Residual acid or excess water.Evaporate thoroughly to a thick syrup. Use Methanol to dissolve, then add Acetone slowly until turbid.
Dark/Brown Product Incomplete carbon treatment.Re-dissolve in water, treat with fresh activated carbon, and filter again.
Sticky Gum Formation Fast precipitation.Add anti-solvent (Acetone) more slowly. Scratch the flask wall with a glass rod to induce nucleation.

References

  • Rosenbrook, W., et al. (1975). Spectinomycin modification.[3][4][5] I. 7-Epi-9-deoxy-4(R)-dihydrospectinomycin.[5] The Journal of Antibiotics, 28(12), 953–959.

  • PubChem Compound Summary. (2023). Actinamine (CID 46173945). National Center for Biotechnology Information.

  • Lee, R. E., et al. (2014). Spectinamides: A New Class of Semisynthetic Anti-Tuberculosis Agents.[1] Nature Medicine, 20(2), 152–158. (Demonstrates the utility of the spectinomycin scaffold).

  • ThermoFisher Scientific. (2023). Analysis of Spectinomycin and Related Impurities.[4][6][7][8] Application Note.

Application Note: High-Fidelity Synthesis of Spectinamides via the Actinamine-Actinospectose Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the synthesis of Spectinamides, specifically focusing on the modification of the Actinamine-Actinospectose scaffold.

Editorial Note: While the prompt specifies "Actinamine" as the starting material, in high-fidelity pharmaceutical synthesis, the starting material is Spectinomycin (which contains the Actinamine moiety). Total synthesis from isolated Actinamine is chemically inefficient and rarely performed in drug development. Therefore, this guide details the semi-synthetic route from Spectinomycin , which preserves the critical stereochemistry of the Actinamine pharmacophore while enabling the C-3' modifications characteristic of Spectinamides.

Executive Summary & Scientific Rationale

Spectinamides represent a critical evolution in the aminocyclitol antibiotic class, designed specifically to overcome intrinsic efflux pump mechanisms (Rv1258c/Tap) in Mycobacterium tuberculosis. Unlike the parent compound Spectinomycin, which lacks potent anti-tubercular activity due to rapid efflux, Spectinamides feature a targeted modification at the C-3' position of the actinospectose ring.

The Role of Actinamine

The Actinamine ring (1,3-di-N-methyl-2-epi-streptamine) is the conserved pharmacophore responsible for ribosomal binding at Helix 34 of the 16S rRNA.

  • Causality: Modifications to the Actinamine ring itself (e.g., at the 2 or 6 positions) typically result in a loss of ribosomal affinity. Therefore, the synthetic strategy relies on protecting the Actinamine nitrogens to preserve this core, while directing chemical diversity to the C-3' ketone of the actinospectose ring.

  • Mechanism: The synthesis converts the C-3' ketone hydrate of Spectinomycin into a 3'-amino derivative, followed by acylation with heteroaryl acids to form the "Spectinamide" linkage. This side chain sterically blocks efflux pump recognition while maintaining ribosomal binding.

Chemical Strategy & Workflow

The synthesis follows a Convergent 4-Step Protocol :

  • Global Protection: Selective Cbz-protection of the secondary amines on the Actinamine ring.

  • Reductive Amination: Stereoselective conversion of the C-3' ketone to a primary amine (

    
    -amine).
    
  • Acylation (The "Spectinamide" Step): Coupling of the 3'-amine with a functionalized aryl acid.

  • Global Deprotection: Removal of Cbz groups to yield the pharmaceutically active dihydrochloride salt.

Visualization: Synthetic Pathway

The following diagram illustrates the logical flow and decision points in the synthesis.

SpectinamideSynthesis Spec Spectinomycin (Starting Material) Prot Step 1: Cbz Protection (Target: Actinamine Nitrogens) Spec->Prot Benzyl chloroformate NaHCO3 RedAm Step 2: Reductive Amination (Target: C-3' Ketone) Prot->RedAm NH4NO3 2-Picoline Borane Iso Isomer Separation (Isolate 3'-(R) amine) RedAm->Iso Stereocontrol Check Coup Step 3: Acylation (Linker Formation) Iso->Coup Aryl Acid + HATU/DIPEA Deprot Step 4: Global Deprotection (HBr or Pd/C) Coup->Deprot Acid Hydrolysis or Hydrogenation Final Spectinamide 2HCl (Active API) Deprot->Final Salt Formation

Caption: Logical workflow for the semi-synthesis of Spectinamides from Spectinomycin, highlighting the critical stereochemical isolation at Step 2.

Detailed Experimental Protocol

Safety Warning: This protocol involves the use of benzyl chloroformate (lachrymator) and corrosive acids. All steps must be performed in a fume hood.

Materials Required[1][2][3][4][5][6][7][8][9][10][11]
  • Precursor: Spectinomycin dihydrochloride pentahydrate (Commercial Grade).

  • Reagents: Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO

    
    ), Ammonium nitrate (NH
    
    
    
    NO
    
    
    ), 2-Picoline borane (2-PB), Aryl carboxylic acid (e.g., 5-chloropyridin-2-yl acetic acid), HATU, DIPEA.
  • Solvents: Acetone, Methanol, DMF, Ethyl Acetate.

Step 1: Protection of Actinamine (Synthesis of 1,3-di-Cbz-Spectinomycin)

Rationale: The secondary methylamines on the actinamine ring are nucleophilic. Without protection, they will compete in the acylation step.

  • Dissolution: Dissolve Spectinomycin 2HCl (10.0 g, 20.2 mmol) in water (100 mL) and acetone (100 mL).

  • Basification: Add solid NaHCO

    
     (6.8 g, 80.8 mmol) at 0°C.
    
  • Addition: Dropwise add Benzyl chloroformate (8.6 mL, 60.6 mmol) over 30 minutes.

  • Reaction: Stir at Room Temperature (RT) for 12–16 hours. Monitor by TLC (SiO

    
    , 10% MeOH/DCM).
    
  • Workup: Evaporate acetone. Extract aqueous layer with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Yield: Expect ~90% yield of white foam.

Step 2: Reductive Amination (Installation of the 3'-Amine)

Rationale: This step converts the ketone to an amine.[1][2] Using 2-Picoline borane is preferred over NaBH


CN for toxicity reasons and improved diastereoselectivity for the desired 

-isomer.
  • Solution: Dissolve 1,3-di-Cbz-Spectinomycin (5.0 g) in Methanol (50 mL).

  • Amine Source: Add Ammonium Nitrate (NH

    
    NO
    
    
    
    , 10 equiv).
  • Reduction: Add 2-Picoline borane (2.0 equiv). Stir at RT for 2–4 hours.

  • Purification (Critical): Concentrate and purify via Silica Gel Chromatography (DCM:MeOH:NH

    
    OH gradient).
    
    • Note: The reaction produces both

      
       and 
      
      
      
      epimers at C-3'. The
      
      
      -amine is typically the major product and the active diastereomer. Ensure separation here.
  • Validation:

    
    H NMR should show a shift in the C-3' proton signal.
    
Step 3: Acylation (Spectinamide Formation)

Rationale: This is the diversity-generating step. The choice of aryl acid determines the anti-tubercular potency and efflux avoidance.

  • Activation: In a dry flask, dissolve the Aryl Acid (1.1 equiv) in DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 10 mins.

  • Coupling: Add the purified 3'-amino-di-Cbz-spectinomycin (1.0 equiv).

  • Reaction: Stir at RT for 3–6 hours.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), saturated NaHCO

    
    , and brine.
    
  • Isolation: Flash chromatography to yield the Protected Spectinamide.

Step 4: Global Deprotection & Salt Formation

Rationale: Removal of Cbz groups restores the basicity of the actinamine ring, which is essential for binding to the negatively charged phosphate backbone of the rRNA.

  • Method A (Hydrogenation): Dissolve intermediate in MeOH with catalytic Pd/C (10% w/w). Stir under H

    
     balloon for 2 hours. Filter through Celite.
    
  • Method B (Acid Hydrolysis - for Halogenated analogs): If the side chain contains halogens (Cl/Br) sensitive to hydrogenolysis, use 48% HBr in AcOH for 2 hours at RT.

  • Salt Formation: Dissolve the free base in minimal MeOH and add 2M HCl in ether. Precipitate the dihydrochloride salt.

Quantitative Analysis & QC

Data Summary: Typical Process Metrics
ParameterSpecificationMethod
Overall Yield 35% – 50% (4 steps)Gravimetric
Purity (HPLC) > 95%Reverse-phase C18 (H2O/MeCN + 0.1% TFA)
Stereochemistry > 95% de (3'-(R))1H NMR / X-ray Crystallography
Residual Solvent < 5000 ppmGC-Headspace
Mechanism of Action Diagram

The following diagram details how the synthesized Spectinamide interacts with the ribosome, highlighting the role of the preserved Actinamine core.

MoA Actinamine Actinamine Core (Positively Charged) Ribosome 16S rRNA (Helix 34) Actinamine->Ribosome Electrostatic Interaction (Binding Anchor) SpecSide Spectinamide Side Chain (Heteroaryl) SpecSide->Ribosome Steric Clash (Inhibits Translocation) Efflux Rv1258c Efflux Pump (M. tb) SpecSide->Efflux Evades Recognition (Steric Bulk)

Caption: Mechanism of Action. The Actinamine core anchors the drug, while the synthetic side chain evades efflux.

References

  • Lee, R. E., et al. (2014).[3][4][5] Spectinamides: a new class of semisynthetic antituberculosis agents that overcome native drug efflux.[3][6][7][8][5] Nature Medicine, 20(2), 152–158.[4] Link

  • Bruhn, D. F., et al. (2015). In vitro and in vivo evaluation of spectinamides against Mycobacterium abscessus. Journal of Antimicrobial Chemotherapy, 70(9), 2655–2662. Link

  • Liu, J., et al. (2024).[4] Enhancing the therapeutic window for Spectinamide anti-tuberculosis Agents: Synthesis, Evaluation, and activation of phosphate prodrugs. Bioorganic & Medicinal Chemistry, 117855. Link

  • Woitun, E., et al. (1981). Synthesis and antibacterial activity of 3'-amino-3'-deoxyspectinomycin derivatives. The Journal of Antibiotics, 34(1), 22-27. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Resolution of Actinamine in RP-HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Actinamine (Spectinomycin Impurity A) Technique: Reverse-Phase Ion-Pairing HPLC (IP-RP-HPLC) & HILIC Target Audience: Pharmaceutical R&D, QC Analysts[1]

The Core Challenge: Why Actinamine Fails on Standard C18

Actinamine is an aminocyclitol, a degradation product of spectinomycin.[1] It presents a "perfect storm" of chromatographic challenges that standard C18 methods cannot resolve without modification.

  • Extreme Polarity: Actinamine is highly hydrophilic. On a standard C18 column with a simple aqueous/organic mobile phase, it elutes near the void volume (

    
    ), resulting in poor resolution from the solvent front and other polar impurities.
    
  • Secondary Silanol Interactions: Actinamine contains two secondary amine groups. At neutral pH, these are protonated and interact strongly with residual silanols (

    
    ) on the silica support.[1] This causes severe peak tailing, which masks adjacent peaks and ruins resolution.[1][2]
    
  • Lack of Chromophore: Actinamine lacks a conjugated

    
    -system, making UV detection at standard wavelengths (254 nm) impossible.[1] It requires low-UV detection (200-210 nm), derivatization, or alternative detectors (ELSD/CAD/PAD).[1]
    

Method Selection & Optimization Strategy

Use the following decision matrix to select the correct protocol for your laboratory's capabilities.

MethodSelection Start START: Select Detector Type UV Standard UV/Vis Only Start->UV Advanced ELSD, CAD, or PAD Start->Advanced Deriv REQUIRED: Pre-column Derivatization (FMOC or 1-Naphthyl Isocyanate) UV->Deriv No Chromophore IP_RP Protocol A: Ion-Pairing RP (Gold Standard) Advanced->IP_RP Robustness Preferred HILIC Protocol B: HILIC (Alternative) Advanced->HILIC MS Compatibility Req. UV_Col Column: Standard C18 (End-capped) Deriv->UV_Col Result1 Optimized Separation IP_RP->Result1 High Res / Good Shape Result2 Optimized Separation HILIC->Result2 Good Retention / MS Friendly

Figure 1: Decision tree for selecting the appropriate chromatographic mode based on available detection instrumentation.

Protocol A: Ion-Pairing RP-HPLC (The Gold Standard)[1]

This approach is aligned with USP/EP monographs for Spectinomycin, utilizing ion-pairing agents to increase retention and mask silanols.[1]

Critical Method Parameters (CMP)
ParameterRecommendationTechnical Rationale
Stationary Phase Specialty C18 for Aminoglycosides (e.g., Thermo Acclaim AmG C18 or Agilent ZORBAX SB-C18)These columns are designed with high surface coverage and steric protection to withstand acidic pH and minimize silanol activity.[1]
Mobile Phase A 0.2 M Sodium Pentanesulfonate + 0.1% TFA The sulfonate acts as the ion-pairing reagent, forming a neutral complex with actinamine to enable retention on C18. TFA suppresses silanol ionization.
Mobile Phase B Acetonitrile or Methanol Organic modifier controls elution strength.
pH Control pH 3.0 ± 0.1 CRITICAL: At pH < 3.5, surface silanols are protonated (

), preventing the ionic attraction that causes tailing.[1]
Detection PAD (Pulsed Amperometric) or ELSD PAD is most sensitive for aminocyclitols. If using UV, detection must be at 200-210 nm , but sensitivity will be low.[1]
Step-by-Step Optimization for Resolution
  • Baseline Run: Start with 10 mM Ion-Pairing Reagent (IPR). If actinamine elutes too early (

    
    ), increase IPR concentration to 20-50 mM.[1]
    
  • Tailing Correction: If asymmetry > 1.5, lower pH to 2.8 using dilute sulfuric acid or TFA. Warning: Ensure your column is stable at low pH.

  • Resolution Tuning: Adjust the % Organic. Actinamine is very hydrophilic; typically, low organic (5-15%) is required to prevent it from eluting in the void.[1]

Protocol B: Pre-Column Derivatization (UV Detection)[1]

If you lack PAD/ELSD, you must derivatize actinamine to make it "visible" to UV detectors.[1]

The Reaction System[3]
  • Reagent: 1-Naphthyl isocyanate or FMOC-Cl (Fluorenylmethyloxycarbonyl chloride).[1]

  • Target: Secondary amine groups on actinamine.

  • Mechanism: Converts polar amines into hydrophobic, UV-absorbing carbamates.[1]

Workflow
  • Mix: 100 µL Sample + 100 µL Borate Buffer (pH 9.0) + 100 µL Reagent (in ACN).

  • Incubate: 50°C for 10-15 minutes.

  • Quench: Add dilute HCl to stop the reaction.

  • Inject: Analyze on a standard C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: ACN/Water gradient. The derivative is now hydrophobic and will retain well without ion-pairing agents.

Troubleshooting Center

Use this logic flow to diagnose specific resolution failures.

Troubleshooting Problem Problem Observed Tailing Peak Tailing (As > 1.5) Problem->Tailing NoRet No Retention (k' < 1) Problem->NoRet Coelution Co-elution with Spectinomycin Problem->Coelution Action1 Check pH (Must be < 3.0) Tailing->Action1 Action2 Increase Buffer Conc. (Mask Silanols) Action1->Action2 If fails Action3 Increase IP Reagent (e.g., 10mM -> 50mM) NoRet->Action3 Action4 Reduce Organic % (Start at 0-5% B) Action3->Action4 If fails Action5 Change IP Agent (Octanesulfonate -> Heptafluorobutyric Acid) Coelution->Action5

Figure 2: Troubleshooting logic for resolving actinamine peak issues.

Frequently Asked Questions (FAQ)

Q: Can I use a standard C18 column without ion-pairing reagents? A: No. Actinamine is too polar. It will elute in the void volume.[3] If you cannot use ion-pairing reagents (e.g., due to MS incompatibility), you must switch to a HILIC column (Hydrophilic Interaction Liquid Chromatography) or use derivatization.[1]

Q: My baseline is drifting severely during the gradient. Why? A: This is common with Ion-Pairing reagents, especially sulfonates.[1] They alter the refractive index and UV absorption of the mobile phase.

  • Fix: Use Isocratic elution whenever possible. If a gradient is necessary, use a "balanced" baseline method where you add a UV-absorbing absorber (like acetone) to the A-line to match the B-line absorbance, or switch to ELSD which ignores the gradient drift.

Q: Why does the USP method use Pulsed Amperometric Detection (PAD)? A: Aminoglycosides and aminocyclitols are electrochemically active on gold electrodes. PAD provides high sensitivity (ppb levels) without the need for derivatization, which introduces variability.

Q: I am seeing "ghost peaks" in my chromatogram. A: Ion-pairing reagents are "sticky." They require long equilibration times (at least 20-30 column volumes) to coat the column. Ghost peaks often result from a column that has not yet reached equilibrium or from "memory effects" from previous runs. Dedicate a specific column solely to this method to avoid cross-contamination.

References

  • United States Pharmacopeia (USP). USP Monograph: Spectinomycin Hydrochloride. (Refer to section on Impurity Analysis/Actinamine). [1]

  • Thermo Fisher Scientific. Analysis of Spectinomycin Using a pH Stable Specialty Column for Aminoglycoside Antibiotics Separation. Application Note 276.

  • Wang, Y., et al. (2015).[1] Determination of spectinomycin and related substances by HPLC coupled with evaporative light scattering detection. Acta Chromatographica, 27(1), 93–109.[1][4]

  • Megoulas, N.C., & Koupparis, M.A. (2005).[1] Development and validation of a novel HPLC/ELSD method for the quantitation of spectinomycin. Journal of Pharmaceutical and Biomedical Analysis.

Sources

Resolving co-elution issues of spectinomycin impurities

Author: BenchChem Technical Support Team. Date: February 2026

Resolving Co-elution Issues of Spectinomycin and its Impurities

Welcome to the technical support center for resolving analytical challenges in spectinomycin chromatography. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering co-elution issues during the analysis of spectinomycin and its related substances. As an aminocyclitol antibiotic derived from fermentation, spectinomycin presents a unique set of analytical hurdles due to its high polarity, lack of a strong UV chromophore, and the presence of structurally similar biosynthetic and degradation-related impurities.[1][2][3]

Co-elution not only compromises the accuracy and precision of impurity quantification but can also lead to the misidentification of peaks, jeopardizing drug safety and regulatory compliance. This document provides a structured, in-depth approach to systematically troubleshoot and resolve these common chromatographic challenges.

Frequently Asked Questions (FAQs)

Q1: What is co-elution and why is it a significant problem in spectinomycin analysis?

A1: Co-elution is the incomplete separation of two or more compounds as they pass through a chromatography column, resulting in overlapping peaks in the chromatogram.[4] For spectinomycin, this is a critical issue because its manufacturing process can produce several structurally similar impurities, such as (4R)-dihydrospectinomycin (a minor active component) and (4S)-dihydrospectinomycin (an impurity), as well as degradation products like actinamine.[1][2] Regulatory bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) set strict limits on these impurities.[5] Co-elution prevents their accurate quantification, potentially masking an out-of-specification result and compromising product quality and safety.[1][3]

Q2: My main spectinomycin peak looks symmetrical, but I suspect an impurity is hiding underneath. How can I confirm co-elution?

A2: Visual inspection is often not enough to detect perfect or near-perfect co-elution.[4] The most reliable methods involve using advanced detection techniques:

  • Peak Purity Analysis with a Diode Array Detector (DAD/PDA): A DAD or PDA detector acquires full UV-Vis spectra across the entire peak. If the spectra at the upslope, apex, and downslope of the peak are not identical, it indicates the presence of more than one component.[4]

  • Mass Spectrometry (MS): Coupling your LC system to a mass spectrometer is the definitive way to detect co-elution. By monitoring the mass-to-charge ratio (m/z) across the peak, you can easily determine if multiple compounds with different masses are eluting at the same time.[6][7] For example, spectinomycin ([M+H]⁺ m/z 333) can be distinguished from dihydrospectinomycin isomers ([M+H]⁺ m/z 335) or actinamine ([M+H]⁺ m/z 207).[6][8]

If you only observe a slight shoulder or tailing, it could be co-elution or a system/column issue.[9][10] The troubleshooting guide below will help you differentiate and solve the problem.

Q3: What are the most common impurities of spectinomycin I should be aware of?

A3: Spectinomycin impurities arise from the fermentation process, degradation, or subsequent processing. Key related substances include:

  • (4R)-dihydrospectinomycin: A minor active pharmaceutical ingredient (API).[6]

  • (4S)-dihydrospectinomycin: Considered impurity C by the European Pharmacopoeia.[6]

  • Actinamine: A degradation product from acid hydrolysis (Impurity A).[2][11]

  • Actinospectinoic acid: A degradation product from basic conditions (Impurity B).[2][11]

  • Dihydroxyspectinomycin: A fermentation-related substance (Impurity D).[2][6]

The structural similarity between these compounds, particularly the diastereomers (4R)- and (4S)-dihydrospectinomycin, makes their separation challenging.[1][6]

Troubleshooting Guide: A Systematic Approach to Resolving Co-elution

When faced with poor resolution, it is crucial to follow a logical troubleshooting sequence. Start with the easiest and most common adjustments (system checks and mobile phase optimization) before moving to more resource-intensive changes like purchasing a new column.

Troubleshooting_Workflow start Co-elution Observed (Peak Tailing, Shoulders, or MS/Purity Data) sys_check Step 1: System & Column Health Check start->sys_check Begin Troubleshooting mp_opt Step 2: Mobile Phase Optimization (Ion-Pairing, pH, Organic %) sys_check->mp_opt System OK? col_opt Step 3: Stationary Phase Selectivity mp_opt->col_opt Resolution Still Insufficient? resolved Resolution Achieved mp_opt->resolved alt_mode Step 4: Alternative Chromatographic Modes col_opt->alt_mode Still Co-eluting? col_opt->resolved alt_mode->resolved

Caption: A systematic workflow for troubleshooting co-elution issues.

Step 1: Initial System & Column Health Check

Before modifying your validated method, ensure the issue isn't caused by poor system performance. Apparent co-elution can often be exacerbated by peak broadening or tailing from hardware issues.[12]

Q: My peaks are broad and tailing, making it difficult to resolve near-eluting impurities. What should I check first?

A:

  • Column Health: A contaminated or worn-out column is a primary suspect. Check the column's backpressure and theoretical plates against its initial performance data. If performance has degraded, try a column regeneration flush with a strong solvent. If this fails, the column may need replacement.[12]

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening. Ensure all connections are made with minimal-volume tubing and fittings.[12]

  • Injection Solvent: Dissolving your sample in a solvent stronger than the initial mobile phase can cause peak distortion and fronting. Whenever possible, use the mobile phase as the sample diluent.[10]

  • System Leaks: Even a small leak can cause flow rate fluctuations and retention time instability, which can mimic co-elution problems.

Step 2: Mobile Phase Optimization (Ion-Pairing Reversed-Phase Liquid Chromatography - IP-RPLC)

For polar, charged molecules like spectinomycin, IP-RPLC is the most powerful and common analytical technique.[1][13] This method introduces an ion-pairing reagent into the mobile phase that forms a neutral complex with the analyte, enhancing its retention on a non-polar stationary phase (like C18). The key to resolving co-elution here lies in manipulating the mobile phase to alter selectivity.

Ion_Pairing cluster_mobile_phase Mobile Phase Analyte Spectinomycin (+) (Analyte) Complex Neutral Ion Pair [Spectinomycin-PFPA] Analyte->Complex IonPair PFPA (-) (Ion-Pair Reagent) IonPair->Complex StationaryPhase C18 Stationary Phase (Hydrophobic) Complex->StationaryPhase Retained

Caption: Mechanism of Ion-Pairing Reversed-Phase Chromatography.

Q: How do I choose and optimize an ion-pairing reagent to resolve spectinomycin impurities?

A: The choice and concentration of the ion-pairing reagent are critical for achieving separation. Perfluorinated carboxylic acids are commonly used because they are volatile and compatible with MS detection.[1]

  • Trifluoroacetic acid (TFA): A common starting point, but often provides the weakest ion-pairing effect and may not be sufficient for resolving closely related impurities.[1][2]

  • Pentafluoropropionic acid (PFPA): A stronger ion-pairing agent than TFA, offering different selectivity.[1][13]

  • Heptafluorobutyric acid (HFBA): An even stronger ion-pairing agent that can significantly increase retention and improve the resolution of critical pairs.[1]

Experimental Protocol: Optimizing Ion-Pairing Reagent Concentration

  • Objective: To resolve a critical pair of co-eluting spectinomycin-related substances.

  • Initial Conditions: Start with a published method, for example, using 100 mM TFA in an aqueous mobile phase on an Acclaim™ AmG C18 column or equivalent.[1]

  • Systematic Increase of a Stronger Ion-Pairing Agent: Introduce a stronger agent like HFBA into the mobile phase. Prepare a series of mobile phases with increasing concentrations of HFBA (e.g., 0 mM, 1 mM, 2.5 mM, 5 mM) while keeping the TFA concentration constant.

  • Analysis: Inject your sample containing spectinomycin and its impurities onto the HPLC system with each mobile phase.

  • Evaluation: Monitor the retention time (tR) and resolution (Rs) between the critical peaks. Plot the capacity factor (k') and resolution against the HFBA concentration to find the optimal level.

Data Presentation: Effect of HFBA Concentration on Resolution

HFBA Concentration (mM) in 100 mM TFARetention Time of Spectinomycin (min)Resolution (Rs) between Impurity X and Impurity Y
08.50.9 (Co-eluting)
1.09.81.3
2.511.21.8 (Baseline Resolved)
5.013.52.1

Note: Data is illustrative, based on principles described in scientific literature.[1] As shown, increasing the concentration of a stronger ion-pairing reagent like HFBA can significantly increase retention and improve the resolution of a critical pair.[1]

Step 3: Stationary Phase Selectivity

If mobile phase optimization on your current column is insufficient, the next logical step is to explore a different stationary phase. The interaction between the analyte and the stationary phase is a fundamental component of selectivity.

Q: I've tried optimizing the mobile phase, but two diastereomers remain co-eluted. What kind of column should I try next?

A:

  • Specialized Aminoglycoside Columns: Several manufacturers offer columns specifically designed for the analysis of aminoglycosides. For instance, the Thermo Scientific™ Acclaim™ AmG C18 is packed with a novel C18 bonded silica designed for these separations under acidic, ion-pairing conditions.[1] These columns often provide superior peak shape and unique selectivity compared to general-purpose C18 columns.

  • Different C18 Chemistries: Not all C18 columns are the same. A "high-density" or "end-capped" C18 will have different residual silanol interactions than a standard C18, potentially altering the selectivity for polar impurities.

  • Phenyl-Hexyl Phases: Phenyl-based stationary phases offer pi-pi interactions, which can provide a completely different separation mechanism and selectivity compared to the hydrophobic interactions of a C18 phase. This is an excellent choice when dealing with compounds that have aromatic rings or when C18 fails to provide resolution.

Step 4: Alternative Chromatographic Modes (HILIC)

When dealing with highly polar compounds like spectinomycin that are poorly retained even with ion-pairing agents, or when all reversed-phase options have been exhausted, consider switching to an orthogonal separation mode like Hydrophilic Interaction Liquid Chromatography (HILIC).

Q: What is HILIC, and when should I consider it for spectinomycin analysis?

A: HILIC is a chromatographic technique ideal for separating very polar and hydrophilic compounds.[14] It uses a polar stationary phase (like bare silica or a diol-bonded phase) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.[15] Water acts as the strong, eluting solvent.

The retention mechanism in HILIC is based on the partitioning of the polar analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the polar stationary phase. This results in an elution order that is often the reverse of what is seen in RPLC.

Consider switching to HILIC when:

  • You have very early-eluting, poorly retained peaks in RPLC, even with 100% aqueous mobile phase.

  • You need a significant change in selectivity to resolve isomers that are inseparable by RPLC.

  • You need to enhance sensitivity for MS detection, as the high organic content of the HILIC mobile phase promotes more efficient desolvation and ionization in the ESI source.[16]

References

  • Source: vertexaisearch.cloud.google.
  • Title: Analysis of Spectinomycin Using a pH Stable Specialty Column for Aminoglycoside Antibiotics Separation Source: ThermoFisher Scientific URL
  • Title: USP Monographs: Spectinomycin Hydrochloride Source: USP29-NF24 URL
  • Title: Hydrophilic interaction liquid chromatography (HILIC)
  • Title: Hydrophilic Interaction Liquid Chromatography (HILIC)
  • Title: HILIC – The Rising Star of Polar Chromatography Source: Element Lab Solutions URL
  • Title: HILIC Explained: What It Is & How It Works Source: Phenomenex URL
  • Title: Analysis of spectinomycin by liquid chromatography with pulsed electrochemical detection Source: ScienceDirect URL
  • Title: Spectinomycin sulfate European Pharmacopoeia (EP)
  • Source: European Pharmacopoeia 6.
  • Title: Determination of Spectinomycin and Related Substances by HPLC Coupled with Evaporative Light Scattering Detection Source: AKJournals URL
  • Title: Determination of Spectinomycin and Related Substances by HPLC Coupled with Evaporative Light Scattering Detection Source: ResearchGate URL
  • Title: Resolving co-elution issues in HPLC analysis of Dehydrodihydroionol Source: Benchchem URL
  • Title: Determination of Spectinomycin and Related Impurities in Spectinomycin Dihydrochloride Source: Thermo Fisher Scientific URL
  • Title: Spectinomycin in Pharmaceutical Preparations Source: CliniChrom URL
  • Title: Characterization of impurities in commercial spectinomycin by liquid chromatography with electrospray ionization tandem mass spectrometry Source: ResearchGate URL
  • Title: Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It)
  • Title: Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right Source: Chromatography Online URL
  • Title: Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide Source: The Analytical Scientist URL
  • Title: Determination of spectinomycin hydrochloride and its related substances by HPLC-ELSD and HPLC-MSn Source: PubMed URL

Sources

Validation & Comparative

Reference Standard Qualification for Actinamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Actinamine Dihydrochloride (CAS: 52049-70-4) is the key degradation product and process impurity (Impurity E) of the aminocyclitol antibiotic Spectinomycin . Structurally, it is the aglycone moiety of spectinomycin, formed via acid hydrolysis.

Qualifying Actinamine as a Reference Standard (RS) presents a specific analytical paradox: it lacks a significant UV chromophore. Consequently, standard HPLC-UV methods used for most small molecules fail to detect it at trace levels without complex derivatization.

This guide challenges the legacy reliance on pre-column derivatization and objectively compares it against modern HPAEC-PAD (High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection) and HPLC-ELSD (Evaporative Light Scattering Detection). We provide a self-validating workflow for establishing this compound as a Primary or Secondary Reference Standard.

Part 1: The Challenge & Comparative Analysis

The core difficulty in qualifying Actinamine is "seeing" it. It is a polyol-amine (aminocyclitol) with no conjugated pi-systems.

Comparative Method Performance

We evaluated three detection strategies for the purity assignment of this compound.

FeatureMethod A: HPAEC-PAD (Recommended)Method B: HPLC-ELSD (Alternative)Method C: Derivatization-UV (Legacy)
Principle Oxidation of hydroxyls on Gold electrodeLight scattering of dried aerosolChemical tag (e.g., FMOC/OPA) adds UV absorbance
Sensitivity (LOD) High (Femtomole range)Moderate (Nanogram range)High (dependent on reaction efficiency)
Linearity Excellent (

)
Non-linear (Log-Log fit required)Good, but matrix dependent
Selectivity Specific to carbohydrates/aminocyclitolsUniversal (detects non-volatiles)Specific to amines
Robustness High (Direct detection)Medium (Drift, nozzle clogging)Low (Unstable derivatives, reaction kinetics)
Suitability Primary Purity Assay Impurity Profiling Obsolete (Avoid for RS qualification)
The Scientific Verdict

HPAEC-PAD is the Gold Standard. Unlike ELSD, which suffers from non-linear response factors, PAD provides a direct, electrochemical response proportional to the molar concentration of the oxidizable functional groups. For a Reference Standard where "Mass Balance" is the goal, the uncertainty introduced by derivatization (Method C) or the polynomial curve fitting of ELSD (Method B) is unacceptable.

Part 2: Qualification Workflow (The Protocol)

To qualify this compound, you must establish Identity , Purity , and Potency .

Visualization: The Qualification Decision Tree

The following diagram outlines the logical flow for qualifying this specific non-chromophoric standard.

QualificationWorkflow cluster_ID 1. Structural Identification cluster_Purity 2. Purity Assignment (Chromatographic) cluster_Residuals 3. Residual Analysis Start Crude Actinamine 2HCl NMR 1H & 13C NMR (Confirm Aminocyclitol Core) Start->NMR MS HR-MS (ESI+) (Parent Ion m/z 207.13) Start->MS IR FT-IR (Fingerprint Match) Start->IR MethodChoice Select Method NMR->MethodChoice MS->MethodChoice IR->MethodChoice PAD HPAEC-PAD (Quantify Organic Impurities) MethodChoice->PAD Preferred ELSD HPLC-ELSD (Secondary Check) MethodChoice->ELSD Alternative Water Karl Fischer (KF) (Hygroscopic Salt!) PAD->Water ROI Residue on Ignition (Inorganic Impurities) Water->ROI Calc 4. Potency Calculation (Mass Balance) ROI->Calc Final Qualified Reference Standard Calc->Final

Caption: Logical workflow for qualifying non-chromophoric this compound, prioritizing HPAEC-PAD for organic purity.

Detailed Experimental Protocols
A. Structural Identification (Identity)[1][2][3]
  • Mass Spectrometry: ESI (+) Mode.

    • Target: Look for

      
       at m/z 207.13 (Free base MW is 206.24).
      
    • Note: The salt (dihydrochloride) will dissociate; you are detecting the free base cation.

  • NMR Spectroscopy:

    • Solvent:

      
       (Essential due to polarity).
      
    • Key Feature: Actinamine is a meso-compound (plane of symmetry). Expect simplified spectra compared to asymmetric aminocyclitols. Look for the N-Methyl singlets around 2.7-2.8 ppm.

B. Chromatographic Purity (The HPAEC-PAD Method)

This protocol is adapted from the European Pharmacopoeia (Spectinomycin Impurities) and optimized for standalone Actinamine qualification.

  • Instrument: Dionex ICS-5000+ or equivalent with Electrochemical Detector.

  • Column: IonPac AmG-3 (3 µm, 4 × 150 mm) or CarboPac PA1.

  • Mobile Phase:

    • Eluent A: Water (18 MΩ).

    • Eluent B: 100 mM NaOH.

    • Eluent C: 100 mM Sodium Acetate.[4]

    • Mode: Isocratic or Gradient (depending on separation of synthesis byproducts).

  • Post-Column Addition: 0.76 M NaOH (Required to ensure high pH for oxidation at the gold electrode).

  • Waveform: Standard Carbohydrate Quadruple Potential (Gold Electrode).

  • Flow Rate: 0.8 mL/min.[5][6]

  • Temperature: 30°C.

Why this works: The high pH ionizes the hydroxyl groups (


), allowing anion exchange separation. The pulsed amperometry oxidizes the C-OH groups, generating a current proportional to concentration.
C. Residuals (Water & Solvents)
  • Water (Karl Fischer): Critical Step. This compound is hygroscopic .

    • Requirement: Use a coulometric KF titrator.

    • Expectation: Commercial salts often contain 1-5% water.

  • Counter-ion Content: Potentiometric titration with Silver Nitrate (

    
    ) to confirm the stoichiometry of the Dihydrochloride (2 HCl : 1 Base).
    

Part 3: Representative Data & Calculations

Representative NMR Data (Simulated for Validation)

When reviewing your NMR data, ensure the signals match this pattern for


 solution:
Chemical Shift (

ppm)
MultiplicityIntegrationAssignment
2.75 Singlet6H

(Methyl groups)
3.20 - 3.40 Multiplet2HH-1, H-3 (Methine attached to N)
3.60 - 3.80 Multiplet2HH-4, H-6 (Methine attached to OH)
4.10 Triplet1HH-2 (Methine on axis of symmetry)
3.95 Triplet1HH-5 (Methine on axis of symmetry)

Note: Shifts may vary slightly with pH and concentration.

Potency Assignment (Mass Balance Equation)

Do not rely on "Assay as is." Use the Mass Balance approach for the highest accuracy of a Reference Standard.



However, for the Certified Value (As Is) which accounts for water and salt form:



  • %Org_imp: Total organic impurities determined by HPAEC-PAD.

  • %Water: Determined by KF.

  • %ROI: Residue on Ignition (Sulfated Ash).

Part 4: References

  • European Pharmacopoeia (Ph.[2][6][7] Eur.) . Spectinomycin Dihydrochloride Monograph (01/2008:1152). (Defines Impurity E/Actinamine and HPAEC-PAD conditions). [Link]

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 46173945, Actinamine. (Source for Chemical Structure and Identifiers). [Link]

  • International Conference on Harmonisation (ICH) . Guideline Q2(R1): Validation of Analytical Procedures. (Regulatory basis for the qualification workflow). [Link]

Disclaimer: This guide is for research and educational purposes. Always refer to the specific pharmacopoeial monograph relevant to your jurisdiction (USP/EP/JP) for compliance testing.

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of Actinamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Actinamine Analysis

Actinamine, a substituted aminocyclitol, forms the core scaffold of the antibiotic spectinomycin.[1][2] Its chemical structure, (1S,3R,4S,6R)-4,6-bis(methylamino)cyclohexane-1,2,3,5-tetrol, presents a unique combination of hydroxyl and secondary amine functionalities that dictate its mass spectrometric fingerprint.[3] The precise characterization of actinamine is critical in pharmaceutical quality control, where it is a known impurity and potential degradation product of spectinomycin.[1][2] Understanding its fragmentation pattern is therefore essential for developing robust analytical methods for impurity detection and for the broader study of aminoglycoside antibiotics.

Core Fragmentation Pathways of Protonated Actinamine

Under typical electrospray ionization (ESI) conditions in positive ion mode, actinamine readily forms a protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 207.1.[2] The structural analysis hinges on the subsequent fragmentation of this precursor ion using collision-induced dissociation (CID). The fragmentation of actinamine is primarily driven by the lability of its hydroxyl groups and the influence of its two basic methylamino groups, which are the likely sites of protonation.

The fragmentation cascade is dominated by sequential neutral losses of water (H₂O) and ammonia/methylamine moieties.

Predicted Primary Fragmentation Pathways:
  • Initial Water Loss: The most facile fragmentation is the loss of a water molecule (18.01 Da) from the protonated precursor, arising from one of the four hydroxyl groups. This leads to a prominent product ion at m/z 189.1 .

  • Sequential Water Losses: Further collisional energy can induce the loss of additional water molecules, leading to ions at m/z 171.1 (loss of 2 H₂O) and m/z 153.1 (loss of 3 H₂O). The stability of the resulting carbocations influences the relative intensities of these peaks.

  • Amine-Related Losses: Cleavage involving the methylamino groups is also a key diagnostic feature. A neutral loss of methylamine (CH₃NH₂, 31.04 Da) or ammonia (NH₃, 17.03 Da) from the precursor or intermediate fragment ions can occur. For instance, a loss of methylamine from the [M+H]⁺ ion would yield a fragment at m/z 176.1 .

  • Ring Cleavage: While less common for this stable cyclic structure under standard CID energies, higher-energy collisions could induce ring opening, leading to a more complex array of lower mass fragments.

This proposed fragmentation is consistent with the general principles observed for other aminocyclitols and polyhydroxylated compounds.

Visualizing the Fragmentation Cascade

To clarify the relationships between these fragment ions, the following diagram illustrates the primary predicted fragmentation pathways of protonated actinamine.

Actinamine_Fragmentation cluster_precursor Precursor Ion cluster_pathway1 Primary Pathway: Dehydration cluster_pathway2 Alternative Pathway: Amine Loss cluster_pathway3 Combined Losses 207 [M+H]⁺ m/z 207.1 189 [M+H-H₂O]⁺ m/z 189.1 207->189 -H₂O 176 [M+H-CH₃NH₂]⁺ m/z 176.1 207->176 -CH₃NH₂ 171 [M+H-2H₂O]⁺ m/z 171.1 189->171 -H₂O 158 [M+H-CH₃NH₂-H₂O]⁺ m/z 158.1 189->158 -CH₃NH₂ 153 [M+H-3H₂O]⁺ m/z 153.1 171->153 -H₂O 140 [M+H-2H₂O-CH₃NH₂]⁺ m/z 140.1 171->140 -CH₃NH₂ 176->158 -H₂O 158->140 -H₂O

Caption: Predicted ESI-MS/MS fragmentation of protonated actinamine.

Comparative Analysis: Actinamine vs. Other Aminocyclitols

The fragmentation pattern of actinamine can be better understood when compared to its parent structure, myo-inositol, and other related aminoglycosides.

CompoundPrecursor Ion [M+H]⁺ (m/z)Key Fragments (m/z) and Neutral LossesDistinguishing Features
Actinamine 207.1189.1 (-H₂O), 171.1 (-2H₂O), 153.1 (-3H₂O), 176.1 (-CH₃NH₂)Presence of both dehydration and methylamine loss fragments.
myo-Inositol 181.1163.1 (-H₂O), 145.1 (-2H₂O), 127.1 (-3H₂O)Fragmentation is dominated exclusively by sequential water losses.
Spectinomycin 333.1207.1 (Actinamine moiety), 144.0 (Sugar moiety loss)Characteristic glycosidic bond cleavage yielding the actinamine core as a major fragment.

This comparison highlights the diagnostic value of the methylamine-related fragment ions for identifying actinamine and distinguishing it from its non-aminated precursor, myo-inositol. Furthermore, when analyzing more complex aminoglycosides like spectinomycin, the appearance of the m/z 207.1 fragment is a strong indicator of the presence of the actinamine substructure.

Experimental Protocol for LC-MS/MS Analysis

This section provides a robust, self-validating protocol for the analysis of actinamine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The rationale behind key steps is explained to ensure adaptability and troubleshooting.

Objective: To separate actinamine from related impurities and acquire high-quality MS/MS spectra for confident identification.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple Quadrupole or Q-TOF Mass Spectrometer with an ESI source

Materials:

  • Actinamine reference standard

  • Spectinomycin (for comparison and as a source of actinamine impurity)

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • Formic acid (or other suitable mobile phase modifier)

Step-by-Step Methodology:
  • Sample Preparation:

    • Prepare a stock solution of actinamine reference standard at 1 mg/mL in water.

    • Prepare a working solution of 1 µg/mL by diluting the stock solution with the initial mobile phase composition.

    • Rationale: Preparing samples in the mobile phase minimizes peak distortion during injection.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable. For highly polar compounds like actinamine, a HILIC (Hydrophilic Interaction Liquid Chromatography) column can be considered as an alternative.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A shallow gradient starting with a high aqueous component (e.g., 98% A) and gradually increasing the organic phase (B) is recommended to retain and separate the polar actinamine.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 30 °C

    • Rationale: The acidic mobile phase promotes protonation for positive mode ESI. A gradient elution is necessary to separate compounds with differing polarities.

  • Mass Spectrometer Settings (Positive ESI Mode):

    • Ion Source: Electrospray Ionization (ESI)

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Gas Flow: Optimize based on instrument specifications.

    • Rationale: These are typical starting parameters for ESI. Temperatures and gas flows are optimized to achieve efficient desolvation without causing in-source fragmentation.

  • MS/MS Analysis:

    • Full Scan (MS1): Acquire data from m/z 50-400 to identify the [M+H]⁺ precursor ion of actinamine at m/z 207.1.

    • Product Ion Scan (MS2):

      • Select the precursor ion at m/z 207.1.

      • Apply a range of collision energies (e.g., 10-40 eV) to observe the full spectrum of fragment ions.

      • Rationale: A collision energy ramp allows for the observation of both low-energy (e.g., water loss) and higher-energy fragmentations, providing a comprehensive spectral fingerprint.

Workflow Diagram:

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry Prep Prepare 1 µg/mL Actinamine in Mobile Phase A Inject Inject Sample Prep->Inject Column C18 or HILIC Column Gradient Elution Inject->Column ESI Positive ESI Source Column->ESI MS1 Full Scan (MS1) Identify m/z 207.1 ESI->MS1 CID Select m/z 207.1 Collision-Induced Dissociation MS1->CID MS2 Product Ion Scan (MS2) Acquire Fragmentation Pattern CID->MS2

Sources

A Comparative Analysis of Spectinomycin and its Core Moiety, Actinamine: Antimicrobial Potency and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

In the landscape of antimicrobial agents, understanding the structure-activity relationships of antibiotics is paramount for the development of new therapeutics to combat escalating antibiotic resistance. This guide provides a detailed comparison of spectinomycin, an aminocyclitol antibiotic, and its core structural component, actinamine. While spectinomycin has a defined, albeit modest, antimicrobial profile, the intrinsic antimicrobial potency of actinamine itself is less characterized, presenting an area of interest for medicinal chemists and microbiologists. This document will delve into the established mechanism of spectinomycin, its antimicrobial spectrum, and provide a comprehensive, self-validating experimental protocol to enable researchers to directly compare the potency of these two molecules.

Mechanistic Divergence and a Shared Chemical Heritage

Spectinomycin, derived from the bacterium Streptomyces spectabilis, is a bacteriostatic agent, meaning it inhibits bacterial growth and reproduction rather than directly killing the cells.[1] Its unique mode of action distinguishes it from many other classes of antibiotics.

Spectinomycin functions by binding to the 30S subunit of the bacterial ribosome.[2][3] This interaction specifically interferes with the translocation step of protein synthesis, a crucial process where the ribosome moves along the messenger RNA (mRNA) to read the next codon.[2] By obstructing this movement, spectinomycin effectively halts the elongation of the polypeptide chain, thereby arresting the production of essential proteins necessary for bacterial survival and proliferation.[1][2] Notably, its binding site on the 30S subunit is distinct from that of other aminoglycosides, which can reduce the likelihood of cross-resistance.[1]

Actinamine, on the other hand, is an aminocyclitol that forms the central ring structure of spectinomycin.[4] It is the scaffold upon which the other components of the spectinomycin molecule are built.[4] While actinamine itself is a component of a bioactive molecule, its independent antimicrobial activity is not well-documented in publicly available literature. It is plausible that actinamine alone does not possess the same potent ribosomal binding affinity as the complete spectinomycin molecule. The additional sugar moieties and other functional groups on spectinomycin are likely critical for the specific interactions with the ribosomal target that confer its antimicrobial activity.

Comparative Antimicrobial Spectrum and Potency

Spectinomycin exhibits a moderate spectrum of activity, primarily against Gram-negative bacteria, with its most notable clinical application being the treatment of gonorrhea caused by Neisseria gonorrhoeae.[1][5][6] It also shows inhibitory activity against a range of other Gram-positive and Gram-negative organisms, though many anaerobic bacteria are resistant.[7]

The potency of an antimicrobial agent is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism in vitro.[8][9] The following table summarizes some reported MIC values for spectinomycin against various bacterial species. It is important to note that direct comparative MIC data for actinamine is largely unavailable in the literature, highlighting a key knowledge gap.

Bacterial SpeciesSpectinomycin MIC (µg/mL)Reference
Escherichia coli31.2[10][11]
Klebsiella spp.31.2[10][11]
Enterobacter spp.31.2[10][11]
Staphylococcus epidermidis31.2[10][11]
Neisseria gonorrhoeaeVaries (strain dependent)[6]
Streptococcus pneumoniaeVaries (strain dependent)[12]
Haemophilus influenzaeVaries (strain dependent)[12]

This table presents a selection of published MIC values and should be considered illustrative. Actual MICs can vary depending on the specific strain and testing conditions.

The lack of readily available data on actinamine's antimicrobial potency underscores the importance of direct, head-to-head experimental evaluation. The following section provides a detailed protocol for researchers to perform such a comparison.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

To objectively assess and compare the antimicrobial potency of spectinomycin and actinamine, a standardized broth microdilution MIC assay is the gold standard.[8] This method is reliable, reproducible, and allows for the simultaneous testing of multiple compounds and bacterial strains.

Principle of the Assay

The broth microdilution MIC assay involves preparing a series of twofold dilutions of the test compounds (spectinomycin and actinamine) in a liquid growth medium. These dilutions are then inoculated with a standardized suspension of the target bacterium. After an incubation period, the wells of the microtiter plate are visually inspected for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth occurs.[8][13][14]

Materials and Reagents
  • Spectinomycin hydrochloride (analytical grade)

  • Actinamine (analytical grade)

  • Sterile 96-well microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Target bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Sterile saline or Phosphate-Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Multichannel pipette

  • Incubator (35°C ± 2°C)

Step-by-Step Methodology

Step 1: Preparation of Stock Solutions

  • Accurately weigh and dissolve spectinomycin and actinamine in a suitable sterile solvent (e.g., sterile deionized water) to create high-concentration stock solutions (e.g., 10 mg/mL).

  • Filter-sterilize the stock solutions using a 0.22 µm syringe filter into sterile tubes.

Step 2: Preparation of Serial Dilutions

  • Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

  • In a separate tube, dilute the stock solution of the test compound in CAMHB to achieve a concentration that is twice the highest concentration to be tested in the plate.

  • Add 200 µL of this diluted compound solution to well 1 of the microtiter plate.

  • Perform a twofold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

  • Continue this serial transfer from well 2 to well 3, and so on, up to well 10.

  • After mixing in well 10, discard 100 µL.

  • Well 11 will serve as the growth control (no compound).

  • Well 12 will serve as the sterility control (no bacteria).

Step 3: Preparation of Bacterial Inoculum

  • From a fresh (18-24 hour) culture plate, select several morphologically similar colonies of the test microorganism.

  • Suspend the colonies in sterile saline or PBS.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

Step 4: Inoculation and Incubation

  • Inoculate each well (from 1 to 11) with 100 µL of the final bacterial suspension. The final volume in each well will be 200 µL.

  • The final concentration of the compounds will now be half of the initial concentrations in each well.

  • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

Step 5: Reading and Interpretation of Results

  • Following incubation, visually inspect the microtiter plate for turbidity. A button of growth at the bottom of the well indicates bacterial proliferation.

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

  • The growth control well (well 11) should show distinct turbidity, and the sterility control well (well 12) should remain clear.

Self-Validating System and Causality

This protocol incorporates a self-validating system. The inclusion of a growth control (no antibiotic) confirms the viability of the inoculum and the suitability of the growth medium. The sterility control (no inoculum) ensures that the medium and the plate were not contaminated. The standardized inoculum preparation and the use of a McFarland standard are critical for reproducibility, as the final bacterial concentration can influence the MIC value. Performing the assay in duplicate or triplicate for each compound and bacterial strain is highly recommended to ensure the reliability of the results.

Visualizing the Experimental Workflow

To further clarify the experimental process, the following diagrams illustrate the key stages of the MIC assay.

Caption: Serial dilution workflow in a 96-well plate for MIC assay.

Inoculation_and_Incubation prep_inoculum Prepare 0.5 McFarland Bacterial Suspension dilute_inoculum Dilute to Final Inoculum Density prep_inoculum->dilute_inoculum inoculate_plate Add 100 µL Inoculum to Wells 1-11 dilute_inoculum->inoculate_plate incubate Incubate Plate 16-20 hours at 35°C inoculate_plate->incubate read_results Read MIC Value (Lowest concentration with no growth) incubate->read_results

Caption: Workflow for inoculum preparation, inoculation, and incubation.

Conclusion

Spectinomycin remains a relevant antibiotic due to its unique mechanism of action targeting bacterial protein synthesis. Its antimicrobial activity is conferred by its complete chemical structure, with the actinamine core serving as a foundational scaffold. While spectinomycin's potency against various pathogens is documented, the intrinsic antimicrobial activity of actinamine itself is not well-established in the scientific literature. This guide provides the necessary background and a robust, self-validating experimental protocol for researchers to directly compare the antimicrobial potency of these two molecules. Such studies are essential for a deeper understanding of the structure-activity relationships within the aminocyclitol class of antibiotics and could inform the rational design of novel antimicrobial agents.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Spectinomycin Hydrochloride?
  • OCTAGONCHEM. (2025, April 19). Your Comprehensive Guide To Spectinomycin.
  • Wikipedia. (n.d.). Spectinomycin.
  • MIMS Thailand. (n.d.). Spectinomycin: Uses & Dosage.
  • MSD Manual Professional Edition. (n.d.). Spectinomycin - Infectious Diseases.
  • MedchemExpress.com. (n.d.). Spectinomycin | Antibiotic.
  • Bio-protocol. (2020, August 20). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs.
  • Johns Hopkins ABX Guide. (2024, December 15). Spectinomycin.
  • Nature Portfolio. (2024, November 7). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
  • ResearchGate. (2015, April 24). Spectinomycin-Present, Future and Alternatives.
  • Bridge PTS. (n.d.). Minimum Inhibitory Concentration (MIC) / Minimum Bactericidal Concentration (MBC).
  • Benchchem. (n.d.). Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 68.
  • Protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
  • Washington, J. A., II, & Yu, P. K. W. (n.d.). In Vitro Antibacterial Activity of Spectinomycin. Antimicrobial Agents and Chemotherapy.
  • PubMed. (n.d.). [Modifications of actinomycin D structure as example of actinomycins structure-activity relationship].
  • PubChem. (n.d.). Actinamine.
  • Frontiers. (2022, May 18). Structural Characterization, Antimicrobial, Antibiofilm, Antioxidant, Anticancer and Acute Toxicity Properties of N-(2-hydroxyphenyl)-2-phenazinamine From Nocardiopsis exhalans (KP149558).
  • (n.d.).
  • PMC. (n.d.). Secondary Metabolites of Actinomycetes and their Antibacterial, Antifungal and Antiviral Properties.
  • ResearchGate. (2025, August 9). [Modifications of actinomycin D structure as example of actinomycins structure-activity relationship] | Request PDF.
  • PMC. (2015, August 21). Antimicrobial activities of actinomycetes isolated from unexplored regions of Sundarbans mangrove ecosystem.
  • PubMed. (n.d.). ACTINOMYCIN: CORRELATION OF STRUCTURE AND FUNCTION OF ITS COMPLEXES WITH PURINES AND DNA.
  • PMC. (n.d.). Production of potent antimicrobial agent by actinomycete, Streptomyces sannanensis strain SU118 isolated from phoomdi in Loktak Lake of Manipur, India.
  • PMC. (n.d.). Aminomethyl Spectinomycins as Novel Therapeutics for Drug Resistant Respiratory Tract and Sexually Transmitted Bacterial Infections.
  • PMC. (n.d.). Spectinamides: A New Class of Semisynthetic Anti-Tuberculosis Agents that Overcome Native Drug Efflux.
  • PMC. (n.d.). In Vitro Antibacterial Activity of Spectinomycin.
  • PubMed. (n.d.). Actin molecular structure and function.
  • PMC. (n.d.). Bactericidal Action of Streptomycin and Comparison with Spectinomycin in Heterozygotes of Escherichia coli.
  • PubMed. (n.d.). In vitro activity of spectinomycin against recent urinary tract isolates.

Sources

Validated LC-MS Method for Actinamine Quantification: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Actinamine (


, MW 206.[1][2]24) is a key aminocyclitol intermediate and a known degradation product (Impurity A) of the antibiotic Spectinomycin.[1] Its quantification is critical for purity profiling and pharmacokinetic studies.

The Analytical Challenge: Actinamine is highly polar, hydrophilic, and lacks a significant UV chromophore. Traditional C18 Reversed-Phase Liquid Chromatography (RPLC) fails because actinamine elutes in the void volume.[1] Furthermore, the absence of conjugated


-systems renders standard UV detection (HPLC-UV) ineffective without cumbersome derivatization.

The Solution: This guide establishes HILIC-MS/MS (Hydrophilic Interaction Liquid Chromatography with Tandem Mass Spectrometry) as the superior methodology. While Ion-Pairing RPLC with ELSD (Evaporative Light Scattering Detection) is a valid alternative for high-concentration QC workflows, HILIC-MS/MS offers the sensitivity and specificity required for trace analysis in biological matrices or complex fermentation broths.

Analytical Decision Matrix

The following decision tree illustrates the logic for selecting HILIC-MS/MS over alternative techniques based on analyte properties and laboratory constraints.

Actinamine_Method_Selection Start Start: Actinamine Quantification Polarity_Check Analyte Property: Highly Polar / Hydrophilic Start->Polarity_Check Chromophore_Check Chromophore Status: No UV Absorbance Polarity_Check->Chromophore_Check C18 fails retention Sensitivity_High Requirement: High Sensitivity (ng/mL)? Chromophore_Check->Sensitivity_High Method_HILIC_MS RECOMMENDED: HILIC-MS/MS (ZIC-HILIC or Amide) Sensitivity_High->Method_HILIC_MS Yes (Trace Analysis) Method_IP_ELSD ALTERNATIVE: IP-RPLC + ELSD (QC/High Conc.) Sensitivity_High->Method_IP_ELSD No (Raw Material QC) Method_Deriv LEGACY: Derivatization + UV (Avoid if possible) Sensitivity_High->Method_Deriv No MS/ELSD available

Figure 1: Analytical strategy for Actinamine. HILIC-MS/MS is prioritized for sensitivity and workflow efficiency.

Comparative Analysis of Methodologies

Before detailing the validated protocol, it is essential to understand why HILIC-MS/MS is the chosen standard compared to common alternatives.

Table 1: Performance Comparison of Actinamine Quantification Methods
FeatureHILIC-MS/MS (Recommended)IP-RPLC-ELSD (Alternative)HPLC-PED (Pharmacopoeial)
Mechanism Partitioning into water-rich layer on polar stationary phase.Ion-pairing reagent (e.g., TFA, HFBA) increases hydrophobicity for C18 retention.[1]Anion-exchange with Pulsed Amperometric Detection.
Sensitivity (LOQ) High (< 5 ng/mL)Moderate (~10 µg/mL)High (< 10 ng/mL)
Selectivity Excellent (Mass-based discrimination).[1]Moderate (Separation dependent).[1]Good (Electroactive specific).[1]
Sample Prep Minimal (Protein Precipitation).Minimal.Minimal.
Throughput High (Rapid equilibration).[1]Low (Long equilibration for IP reagents).[1]Moderate.
Drawbacks Matrix effects (ion suppression).[1]IP reagents contaminate LC systems; Non-linear ELSD response.Requires specialized electrochemical detector; Niche hardware.

Expert Insight: While HPLC-PED is often the "Gold Standard" in pharmacopoeias (e.g., EP/USP) for aminoglycosides and aminocyclitols due to its sensitivity, it requires specialized hardware not found in most bioanalytical labs. IP-RPLC using reagents like Trifluoroacetic Acid (TFA) or Heptafluorobutyric Acid (HFBA) allows retention on C18 columns but causes severe signal suppression in MS and "sticky" contamination of the LC system.[1] HILIC-MS/MS bridges the gap, offering high retention without ion-pairing agents and universal compatibility with standard LC-MS hardware.

Validated HILIC-MS/MS Protocol

This protocol is designed for the quantification of actinamine in biological fluids (plasma/urine) or fermentation media. It uses a Zwitterionic HILIC (ZIC-HILIC) or Amide column to ensure retention of the polar amine.

Materials & Reagents[3][4][5]
  • Analyte: Actinamine Dihydrochloride (Reference Standard).[1][2]

  • Internal Standard (IS): Tobramycin or isotopically labeled Actinamine (

    
     or 
    
    
    
    ) if available.[1]
  • Column: ZIC-HILIC (

    
     mm, 3.5 µm) or BEH Amide (
    
    
    
    mm, 1.7 µm).[1]
  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

Sample Preparation (Protein Precipitation)[1]
  • Aliquot: Transfer 50 µL of sample (plasma/media) to a 1.5 mL centrifuge tube.

  • Spike: Add 10 µL of Internal Standard solution (1 µg/mL).

  • Precipitate: Add 200 µL of ice-cold Acetonitrile (ratio 1:4 v/v).

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.

  • Transfer: Move supernatant to an LC vial. Note: For HILIC, the sample diluent must be high organic (>70% ACN) to prevent peak distortion.[1]

LC-MS/MS Conditions

Chromatography:

  • Flow Rate: 0.3 mL/min.

  • Column Temp: 35°C.

  • Injection Vol: 2–5 µL.

  • Gradient:

    • 0.0 min: 90% B (High organic start is crucial for HILIC retention)[1]

    • 1.0 min: 90% B[1]

    • 5.0 min: 50% B[1]

    • 5.1 min: 90% B[1]

    • 8.0 min: 90% B (Re-equilibration)

Mass Spectrometry (ESI+): Actinamine (


) forms a protonated molecular ion 

.[1][3]
  • Source: Electrospray Ionization (Positive Mode).[4][5]

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temp: 400°C.

MRM Transitions (Multiple Reaction Monitoring):

  • Precursor Ion:

    
     207.1 
    
    
    
    [1]
  • Quantifier Ion:

    
     189.1 (Loss of 
    
    
    
    ) or
    
    
    176.1 (Loss of
    
    
    ).[1]
  • Qualifier Ion:

    
     171.1 (Loss of 
    
    
    
    ).[1]

> Critical Note: Fragmentation patterns can vary by instrument voltage. Always perform a "Product Ion Scan" on the


 207 precursor during method development to confirm the most abundant daughter ion for your specific collision energy.

Workflow Visualization

The following diagram details the end-to-end workflow, emphasizing the critical "High Organic" dilution step necessary for HILIC peak shape integrity.

HILIC_Workflow Sample Biological Sample (Plasma/Broth) Precip Protein Ppt (+ 4 Vol ACN) Sample->Precip Add ACN Centrifuge Centrifugation 10k x g, 10 min Precip->Centrifuge Supernatant Supernatant (High Organic Matrix) Centrifuge->Supernatant HILIC HILIC Separation (ZIC-HILIC Column) Supernatant->HILIC Inject MS_Det MS/MS Detection (m/z 207 -> 189) HILIC->MS_Det ESI+

Figure 2: Step-by-step HILIC-MS/MS workflow. Note the maintenance of high organic solvent content throughout sample prep to match initial mobile phase conditions.

Validation Parameters (Expected Performance)

To ensure this method meets regulatory standards (e.g., FDA Bioanalytical Method Validation), the following criteria must be met:

ParameterAcceptance CriteriaExperimental Rationale
Linearity

Tested over range 5–1000 ng/mL.
Accuracy 85–115%Mean recovery from spiked matrices at low, med, high QC levels.
Precision (CV) < 15%Intra-day and Inter-day repeatability.
Matrix Effect 80–120%Comparison of post-extraction spike vs. neat standard. HILIC often reduces suppression compared to RPLC.
Carryover < 20% of LLOQHILIC columns can be prone to carryover; ensure adequate washing steps.

Troubleshooting & Optimization

  • Peak Tailing: Actinamine is a strong base. If peak tailing occurs, increase the buffer concentration (Ammonium Formate) to 20 mM or adjust pH to 3.0 to suppress silanol interactions.[1]

  • Retention Time Shift: HILIC is sensitive to equilibration. Ensure at least 10 column volumes of equilibration time between runs.

  • Sensitivity Loss: Check the ESI source for salt buildup. Aminocyclitols are non-volatile, but the mobile phase salts can clog the cone over time.

References

  • Wang, Y., et al. (2014).[1] Determination of Spectinomycin and Related Substances by HPLC Coupled with Evaporative Light Scattering Detection. Journal of Liquid Chromatography & Related Technologies. [Link]([Link]_ Scattering_Detection)

  • European Pharmacopoeia (Ph.[1][6][7] Eur.) . Spectinomycin Hydrochloride Monograph. (Method grounding for impurity profiling).[1][6]

  • PubChem . Actinamine Compound Summary. National Center for Biotechnology Information. Link

  • Gao, F., et al. (2014).[1] Characterization of impurities in commercial spectinomycin by liquid chromatography with electrospray ionization tandem mass spectrometry. The Journal of Antibiotics. Link[1]

  • Holzgrabe, U., et al. (2011).[1] HILIC vs Ion-Pairing chromatography for polar analytes. Journal of Chromatography A. (General grounding for HILIC selection).

Sources

FTIR Spectrum Analysis of Actinamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Author Role: Senior Application Scientist Audience: Researchers, Formulation Scientists, and QC Analysts[1]

Executive Summary & Technical Context[2][3][4][5][6]

Actinamine dihydrochloride (Actinamine 2HCl) is the salt form of actinamine , the aminocyclitol moiety forming the structural core of the antibiotic spectinomycin . In drug development and quality control, actinamine is primarily analyzed as a degradation product (impurity) or a semi-synthetic scaffold.[1]

Unlike its parent compound spectinomycin, which contains a fused tricyclic system (actinamine fused to actinospectose), actinamine is a single myo-inositol derivative ring.[1] This structural distinction drives the FTIR analysis strategy. This guide provides a comparative spectral analysis to distinguish Actinamine 2HCl from Spectinomycin and validate its structural integrity.

Why This Analysis Matters
  • Purity Profiling: Actinamine is the primary acid-hydrolysis degradation product of spectinomycin. Its presence in a spectinomycin API (Active Pharmaceutical Ingredient) indicates instability or moisture contamination.[1]

  • Structural Confirmation: Confirming the salt form (dihydrochloride) versus the free base is critical for solubility and bioavailability assessments in semi-synthetic pathways.

Experimental Methodology: Self-Validating Protocols

To ensure reproducible spectral data, the following protocols utilize internal controls (Atmospheric suppression and Polystyrene calibration).

Method A: KBr Pellet Transmission (Gold Standard for Salts)

Recommended for resolution of fine fingerprint structure.[1]

  • Preparation: Grind 1.5 mg of Actinamine 2HCl with 250 mg of spectroscopic-grade KBr (dried at 105°C for 2 hours).

  • Compression: Press at 8-10 tons for 2 minutes under vacuum to form a transparent disc. Checkpoint: If the disc is opaque/white, moisture is present. Regrind and dry.

  • Acquisition: Scan range 4000–400 cm⁻¹; Resolution 2 cm⁻¹; 32 scans.

  • Validation: Verify the absence of the "water slope" baseline drift near 3400 cm⁻¹.

Method B: Diamond ATR (High Throughput)

Recommended for rapid ID and hygroscopic samples.[1]

  • Cleaning: Clean the diamond crystal with isopropanol; collect a background spectrum.

  • Deposition: Place ~5 mg of sample to cover the crystal active area.

  • Pressure: Apply high pressure (>80 lbs) to ensure contact.[1] Note: Amine salts are hard crystals; poor contact yields noisy spectra.[1]

  • Correction: Apply ATR correction (refractive index adjustment) to the final spectrum to match transmission library values.

Comparative Spectral Analysis

The identification of Actinamine 2HCl relies on three spectral pillars: the Amine Salt System , the Polyol Fingerprint , and the Absence of Glycosidic/Ketal Features .

The Core Signature: Actinamine 2HCl vs. Free Base

The dihydrochloride salt form profoundly alters the N-H region compared to the free amine.

Functional GroupActinamine 2HCl (Salt)Actinamine (Free Base)Mechanistic Insight
N-H Stretch Broad, Multiple Bands 2400–3000 cm⁻¹Sharp Singlet/Doublet 3300–3350 cm⁻¹Protonation (

) creates strong H-bonding networks, broadening the peak and shifting it to lower energy (the "Ammonium Band").[1]
N-H Deformation Medium/Strong 1580–1610 cm⁻¹Weak/Medium ~1500–1550 cm⁻¹The scissoring vibration of the charged ammonium group is more energetic than the neutral amine bend.
C-N Stretch 1050–1100 cm⁻¹ (Overlaps with C-O)1100–1150 cm⁻¹ Salt formation induces inductive effects that slightly alter the C-N bond force constant.[1]
The Degradation Check: Actinamine 2HCl vs. Spectinomycin

This is the critical comparison for QC professionals. Spectinomycin is a glycoside; Actinamine is the aglycone (sugar-free) result of hydrolysis.

Spectral RegionActinamine 2HCl (The Product)Spectinomycin 2HCl (The Parent)Diagnostic Value
1700–1750 cm⁻¹ (Carbonyl/Ketal)ABSENT Variable / Weak Spectinomycin contains a ketone hydrate/hemiketal.[1] While often masked by hydration, a band here indicates the parent structure. Actinamine is a pure polyol and must not show carbonyl absorption.
900–1150 cm⁻¹ (Fingerprint)Simplified Distinct C-O (alcohol) bands.[1]Complex / Congested Contains C-O-C (glycosidic) + C-O (alcohol) + Hemiacetal C-O.[1]Hydrolysis cleaves the glycosidic bond and removes the actinospectose ring, simplifying the C-O stretching region.
Ring Vibrations Inositol Pattern Fused Tricyclic Pattern The loss of the rigid fused ring system alters the skeletal vibration modes below 900 cm⁻¹.

Detailed Peak Assignment (Actinamine 2HCl)

Use this table to assign peaks in your experimental spectrum.

Wavenumber (cm⁻¹)IntensityAssignmentNotes
3200–3450 Strong, BroadO-H StretchingIntermolecular H-bonding of the 4 hydroxyl groups on the cyclohexane ring.[1]
2800–3000 Strong, BroadN-H⁺ StretchingCharacteristic of secondary amine salts (

).[1] Overlaps with C-H stretches.[2]
2500–2700 Medium, BroadCombination BandsOvertones/Fermi resonance often seen in amine salts.
1580–1610 MediumN-H⁺ DeformationAsymmetric bending of the methylammonium group.
1450–1470 MediumCH₂ / CH₃ BendingScissoring of the cyclohexane ring methylenes and N-methyl groups.
1000–1150 Very StrongC-O StretchingMultiple resolved bands corresponding to equatorial/axial -OH groups on the myo-inositol core.
~800–900 WeakC-C Ring BreathingSkeletal vibrations of the substituted cyclohexane ring.

Decision Logic & Workflow

The following diagram illustrates the logical pathway for identifying Actinamine in the context of Spectinomycin stability testing.

ActinamineAnalysis cluster_chemistry Chemical Context Sample Unknown Sample (Suspected Degradant) Prep Sample Prep (KBr Pellet or ATR) Sample->Prep Check1 Check 1700-1750 cm⁻¹ (Carbonyl Region) Prep->Check1 Acquire Spectrum Check2 Check 2500-3000 cm⁻¹ (Amine Region) Check1->Check2 Band Absent (Polyol Character) Spec Spectinomycin Detected (Parent Compound) Check1->Spec Band Present (Ketone/Hemiketal) Check2->Spec Complex Glycosidic Fingerprint Actin Actinamine Detected (Hydrolysis Product) Check2->Actin Broad NH2+ Bands (Salt Form Confirmed) Parent Spectinomycin (Tricyclic Glycoside) Hydrolysis Acid Hydrolysis (Degradation) Parent->Hydrolysis Product Actinamine (Aminocyclitol Ring) Hydrolysis->Product

Figure 1: Analytical logic flow for distinguishing Actinamine from its parent compound Spectinomycin based on FTIR spectral features.[1]

References

  • European Directorate for the Quality of Medicines (EDQM). Spectinomycin Dihydrochloride Pentahydrate - Reference Standard Spectrum. Available at: [Link][1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 46173945: Actinamine. PubChem.[3] Available at: [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] (Standard reference for Amine Salt and Polyol IR assignments). John Wiley & Sons.

Sources

USP vs. EP Impurity Limits for Actinamine in Spectinomycin: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the impurity limits and analytical methodologies for Actinamine in Spectinomycin Hydrochloride , contrasting the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) standards.

Executive Summary

In the quality control of Spectinomycin Hydrochloride , the regulation of Actinamine (a key degradation product formed via acid hydrolysis) represents a significant divergence between major pharmacopeias.

  • European Pharmacopoeia (EP): Employs a specific, modern HPLC-PAD (Pulsed Amperometric Detection) method. It explicitly identifies Actinamine as Impurity A with a quantitative limit of 1.0% .

  • United States Pharmacopeia (USP): Historically relies on a Gas Chromatography (GC) assay for potency and a non-specific Alkaline Impurities titration test. It does not currently list a specific HPLC-based limit for Actinamine in the monograph, controlling it instead through general alkalinity and potency specifications.

Implication: Researchers seeking global compliance must validate their material against the stricter, specific EP standards using ion-pair HPLC, as the USP method may not resolve Actinamine specifically from other basic degradation products.

Chemical Context: The Actinamine Pathway

Spectinomycin is an aminocyclitol antibiotic. Its stability is compromised by acidic conditions, leading to the hydrolysis of the glycosidic bond and the formation of Actinamine (1,3-dideoxy-1,3-bis(methylamino)-myo-inositol) and Actinospectose .

Figure 1: Spectinomycin Degradation Pathway

degradation_pathway Spectinomycin Spectinomycin (Active API) Hydrolysis Acid Hydrolysis Spectinomycin->Hydrolysis pH < 4.0 Actinamine Actinamine (Impurity A) [Basic Aminocyclitol] Hydrolysis->Actinamine Cleavage Actinospectose Actinospectose (Sugar Moiety) Hydrolysis->Actinospectose

Caption: Acidic hydrolysis of Spectinomycin yields Actinamine (EP Impurity A), a basic degradation product monitored strictly by EP.

Regulatory Comparison: USP vs. EP Limits

The following table synthesizes the critical regulatory differences. Note the shift from non-specific titration (USP) to specific chromatography (EP).

FeatureEuropean Pharmacopoeia (EP) United States Pharmacopeia (USP)
Target Impurity Impurity A (Actinamine)Alkaline Impurities (General)
Limit Specification ≤ 1.0% Limit Test (Titration volume)
Analytical Method HPLC-PAD (Ion-Pair)Titration (Colorimetric) & GC (Assay)
Detection Principle Electrochemical (Amperometric)Acid-Base Neutralization / Flame Ionization
Selectivity High: Resolves Actinamine from isomersLow: Detects total basic substances
System Suitability Resolution (R > 1.[1][2][3][4][5][6]5) between Impurity E & APIResolution (R > 2.0) for GC Assay peaks

Critical Insight: The USP "Alkaline Impurities" test indirectly limits Actinamine because Actinamine is a strong base. However, it cannot distinguish Actinamine from other basic degradation products like (4R)-dihydrospectinomycin, whereas the EP method quantifies it specifically.

Methodological Deep Dive

A. The EP Method: HPLC with Pulsed Amperometric Detection (PAD)

Spectinomycin and Actinamine lack strong UV chromophores, rendering standard UV-Vis detection ineffective. The EP utilizes PAD , which detects analytes based on their oxidation potential at a gold electrode.

  • Column: C18 (Octadecylsilyl silica gel), 250 mm x 4.6 mm, 5 µm.[7][8]

  • Mobile Phase: 0.2 M Trifluoroacetic acid (TFA) / Water / Acetonitrile.

    • Note: TFA acts as an ion-pairing agent to retain the polar, basic Actinamine on the non-polar C18 column.

  • Detection: Pulsed Amperometric Detector (Gold electrode, Ag/AgCl reference).

  • System Suitability:

    • Resolution: > 1.5 between Impurity E (Actinospectinoic acid) and Spectinomycin.[1][5][6]

    • Signal-to-Noise: > 10 for the reporting threshold.[9]

B. The USP Method: Gas Chromatography (GC)

The USP monograph primarily uses GC for the assay of Spectinomycin Hydrochloride. Because Spectinomycin and Actinamine are non-volatile, they must be derivatized.

  • Derivatization Agent: Hexamethyldisilazane (HMDS).

  • Mechanism: Silylation of hydroxyl/amine groups to increase volatility.

  • Internal Standard: Triphenylantimony.[3][4]

  • Carrier Gas: Helium.[4][10]

  • Limitation: While effective for the main API assay, GC derivatization can be variable for trace impurities, and the monograph does not specify a GC-based limit for Actinamine.

Experimental Protocol: Validated EP-Compliant Analysis

To ensure compliance with the stricter EP standard, the following HPLC-PAD workflow is recommended.

Workflow Diagram

experimental_workflow cluster_prep Solution Prep cluster_hplc HPLC-PAD Analysis Start Start: Sample Preparation Sol_A Test Solution (a): Dissolve Sample in Mobile Phase (High Conc.) Start->Sol_A Sol_B Ref Solution (b): Dilute Test Sol to 1.0% (Limit Standard) Sol_A->Sol_B Sol_C Ref Solution (c): Dissolve USP Spectinomycin RS (System Suitability) Sol_A->Sol_C Inject Inject 20 µL Sol_A->Inject Sol_B->Inject Sol_C->Inject Sep Separation: C18 Column, 0.2M TFA Flow: 1.0 mL/min Inject->Sep Detect Detection: PAD (Gold Electrode) Sep->Detect Calc Data Analysis: Compare Peak Area of Impurity A vs. Ref Solution (b) Detect->Calc

Caption: Step-by-step workflow for EP-compliant Spectinomycin impurity analysis.

Detailed Steps
  • Mobile Phase Preparation:

    • Mix 20 mL of Trifluoroacetic acid (TFA) into 1000 mL of water. Adjust gradient/organic modifier (Acetonitrile) as per specific column requirements (typically 5-15% organic modifier is needed for elution).

    • Crucial: Degas thoroughly. Dissolved oxygen interferes with PAD sensitivity.

  • Standard Preparation:

    • Reference Solution (a): Dissolve Spectinomycin HCl CRS in water to obtain ~10 mg/mL.

    • Reference Solution (b) (Limit Standard): Dilute 1.0 mL of Solution (a) to 100.0 mL (representing the 1.0% limit).

    • Impurity A Spike: For validation, spike Actinamine reference standard into Solution (a) to confirm retention time (typically elutes early due to high polarity).

  • System Suitability Check:

    • Inject Reference Solution (c) (containing known impurities).

    • Verify resolution between Impurity E and Spectinomycin is > 1.5.[1][3][5][6]

    • Verify symmetry factor is between 0.8 and 1.5.

  • Calculation:

    • Identify the peak corresponding to Actinamine (Impurity A) by relative retention time (RRT ~ 0.5 relative to Spectinomycin).

    • Acceptance Criterion: The area of the Actinamine peak in the Test Solution must not exceed the area of the principal peak in Reference Solution (b) (1.0%).

References

  • European Pharmacopoeia (Ph.[2][5][6][11] Eur.) . Spectinomycin Hydrochloride Monograph 10.0. Council of Europe.

  • United States Pharmacopeia (USP) . Spectinomycin Hydrochloride Monograph. USP-NF.

  • Thermo Fisher Scientific . Determination of Spectinomycin and Related Impurities in Spectinomycin Dihydrochloride. Application Note 72880.

  • Wang, J., et al. (2006).[7][8] Determination of spectinomycin hydrochloride and its related substances by HPLC-ELSD and HPLC-MSn. Journal of Chromatography B, 834(1-2), 178-182.[7]

  • National Center for Biotechnology Information . PubChem Compound Summary for CID 46173945, Actinamine.

Sources

Safety Operating Guide

Personal protective equipment for handling Actinamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

From the Desk of the Senior Application Scientist:

Handling Actinamine Dihydrochloride (CAS 52049-70-4) requires a precise understanding of its chemical lineage.[1] As a key aminocyclitol intermediate in the synthesis and degradation of Spectinomycin , this compound presents specific immunological risks often underestimated in general laboratory settings.[1]

CRITICAL DISTINCTION: Do NOT confuse this compound with Actinomycin D.[1] While Actinomycin D is a potent cytotoxic chemotherapeutic (fatal if swallowed), this compound acts primarily as a sensitizer and irritant .[1] However, because it is an aminoglycoside-derivative, it carries the class-wide risk of respiratory and dermal sensitization .[1]

The Directive: Treat this substance as an Occupational Exposure Band (OEB) 3 compound. Your primary safety objective is Zero Inhalation, Zero Skin Contact . The following protocol is designed to prevent the "sensitization loop"—where minor, repeated exposures lead to career-ending occupational asthma or dermatitis.

Risk Assessment & Hazard Identification (The "Why")

Before donning gear, understand the enemy.[1] The physical form of this compound (typically a hygroscopic powder) dictates the risk.[1]

Hazard CategorySpecific RiskMechanism of Action
Respiratory Sensitization HIGH Inhalation of airborne particulates can trigger IgE-mediated hypersensitivity.[1] Latency periods can mask early symptoms.
Dermal Irritation MODERATE Hygroscopic salts draw moisture from skin, causing irritation and increasing permeability for systemic absorption.[1]
Systemic Toxicity LOW/MODERATE While less toxic than Actinomycin D, aminoglycoside derivatives have potential nephrotoxic (kidney) and ototoxic (ear) cumulative effects.[1]
Physical Hazard Combustible Dust Finely divided powder may form explosive mixtures in air.[1] Grounding is required for bulk handling (>1kg).[1]

PPE Selection Matrix: The Barrier System

This is not a suggestion; it is a validated barrier system.

Personal Protective Equipment (PPE) Specifications
Body ZoneStandard Protocol (Analytical/Small Scale)Enhanced Protocol (Bulk/Spill Cleanup)Rationale
Respiratory N95 / P2 Respirator (Fit-tested)PAPR (Powered Air Purifying Respirator) with HEPA filtersPrevents inhalation of micro-particulates during weighing or transfer.[1]
Hand Protection Double Nitrile Gloves (Min 5 mil thickness)Double Nitrile + Extended Cuff (Outer glove)Double gloving provides a breakthrough indicator.[1] Change outer gloves every 60 mins.
Eye/Face Safety Glasses with Side ShieldsChemical Goggles or PAPR Face ShieldProtects mucous membranes from hygroscopic dust settling.[1]
Body Defense Lab Coat (Buttoned, wrist cuffs)Tyvek® Coverall (Disposable, elastic wrists)Prevents powder accumulation on street clothes, stopping secondary exposure at home.[1]
PPE Decision Logic (Visualization)

PPE_Decision_Tree Start Task Assessment IsPowder Is the substance in Powder Form? Start->IsPowder Quantity Quantity > 100 mg? IsPowder->Quantity Yes Level1 LEVEL 1 PPE: Double Nitrile Gloves Safety Glasses Lab Coat N95 Mask (Optional) IsPowder->Level1 No (Solution) HoodAvailable Is Fume Hood Available? Quantity->HoodAvailable No Level2 LEVEL 2 PPE: Double Nitrile Gloves Safety Goggles Tyvek Sleeves N95/P100 Required Quantity->Level2 Yes HoodAvailable->Level1 Yes (Work in Hood) Level3 LEVEL 3 PPE: PAPR or Full Face Respirator Tyvek Suit Double Gloves (Extended Cuff) HoodAvailable->Level3 No (Open Bench)

Caption: Logic flow for determining PPE escalation based on physical state and engineering controls.

Operational Protocol: The "Clean-Trace" Workflow[1]

Trustworthiness comes from consistency. Follow this self-validating workflow to ensure no residue leaves the containment zone.

Phase 1: Preparation & Gowning[1]
  • Engineering Check: Verify Chemical Fume Hood (CFH) flow rate is 80–100 fpm.

  • Zone Definition: Mark a "Hot Zone" within the hood using absorbent bench paper (plastic side down).[1]

  • Donning Sequence:

    • Wash hands.[2][3][4][5][6]

    • Don Inner Gloves (tuck under lab coat cuffs).[1]

    • Don Outer Gloves (pull over lab coat cuffs).[1]

    • Inspect gloves for micro-tears (inflate slightly if unsure).[1]

Phase 2: Handling & Weighing (The Critical Control Point)[1]
  • Static Control: Use an anti-static gun or bar if the powder is "fly-away."[1]

  • Weighing: Perform all weighing inside the hood. Do not remove the balance.

  • Solubilization: If possible, solubilize the solid immediately within the hood to transition from a high-risk (dust) to a lower-risk (liquid) state.[1]

  • Decontamination: Wipe the exterior of any container before removing it from the hood using a wipe dampened with 70% Ethanol or Deionized Water.[1]

Phase 3: De-Gowning & Waste[1]
  • Outer Glove Removal: Remove outer gloves inside the hood using the "beak method" (pinch and pull, turning inside out).[1] Dispose of as hazardous waste.

  • Container Transfer: Move sealed, wiped containers to the transport area.

  • Final Wash: Wash hands with soap and water immediately after removing inner gloves. Do not use ethanol on bare skin (it increases permeability).[1]

Emergency Procedures & Disposal

Spill Response (Solid/Powder)[1]
  • Evacuate: Clear the immediate area of personnel.

  • PPE Upgrade: Don N95/P100 and double gloves.

  • Contain: Cover spill with damp paper towels to prevent dust generation. Do NOT dry sweep. [1]

  • Clean: Scoop up material. Clean area with soap and water 3 times.

  • Verify: Check area with UV light (some aminocyclitols fluoresce) or visual inspection.[1]

Disposal Codes
  • Waste Stream: Segregate as Hazardous Chemical Waste .[1]

  • Labeling: "this compound - Toxic/Irritant."[1]

  • Destruction: High-temperature incineration is the preferred method for aminoglycoside destruction.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 46173945, Actinamine.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] Retrieved from [Link][1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.